molecular formula C8H9BrN4 B1276898 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-65-5

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1276898
CAS No.: 42951-65-5
M. Wt: 241.09 g/mol
InChI Key: RLPPJNGVQYLWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9BrN4 and its molecular weight is 241.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPJNGVQYLWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=C12)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408638
Record name 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-65-5
Record name 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases. The core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 42951-65-5--INVALID-LINK--
Molecular Formula C₈H₉BrN₄--INVALID-LINK--[1]
Molecular Weight 241.09 g/mol --INVALID-LINK--[1]
Purity Typically available at ≥95%--INVALID-LINK--[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established.[3] The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring on a pyridine precursor.[3]

A key application of this compound is its use as a precursor for the synthesis of more complex polyheterocyclic systems.[1][4] For instance, it can undergo reactions with various reagents to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives.[1][4]

Illustrative Experimental Workflow: Synthesis of Derivatives

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic precursor, based on documented reactions of the compound.[1][4]

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Resulting Heterocyclic Systems start This compound react1 Reaction with 4-substituted arylidene malononitriles start->react1 Versatile Precursor react2 Diazotization and coupling with ethyl cyanoacetate start->react2 react3 Synthesis of N-cyanoacetamide derivative start->react3 prod1 Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines react1->prod1 prod2 Pyrido[2',3':3,4]pyrazolo[5,1-c]triazines react2->prod2 prod3 Substituted 1,2-dihydropyridines react3->prod3 via intermediate

A generalized synthetic workflow illustrating the utility of the title compound.

Spectral and Analytical Data

Detailed spectral data for this compound is not widely published. However, analysis of its derivatives provides insight into the expected spectral characteristics. For example, the synthesized N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyano-3-(4-hydroxyphenyl)acrylamide derivative showed characteristic IR peaks for O-H and N-H stretching (3417, 3392, 3333 cm⁻¹), a C≡N stretch (2201 cm⁻¹), and a C=O stretch (1658 cm⁻¹).[4] Its ¹H NMR spectrum in CF₃COOD showed signals for the two methyl groups at δ 2.81 and 2.92 ppm, and aromatic protons in the range of δ 7.02-7.61 ppm.[4] The mass spectrum for this derivative confirmed the presence of bromine with characteristic isotopic peaks.[4]

Biological Activity and Potential Applications

The pyrazolo[3,4-b]pyridine scaffold is a well-recognized pharmacophore with a broad range of biological activities, including roles as kinase inhibitors, anticancer, and antimicrobial agents. While specific biological data for this compound is limited in public literature, its derivatives have been evaluated for their in vitro antibacterial properties.[1]

Given the known activity of related compounds, it is plausible that this molecule could serve as a valuable building block in the development of novel therapeutics, particularly as kinase inhibitors. The general mechanism for kinase inhibition by such small molecules often involves competitive binding at the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a pyrazolo[3,4-b]pyridine-based kinase inhibitor might interrupt a generic signal transduction pathway.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibitory Action Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor This compound (or derivative) Inhibitor->Kinase Inhibits ATP Binding

Conceptual inhibition of a kinase signaling pathway.

Safety and Handling

General Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical safety assessment and experimental validation.

References

Unveiling the Molecular Architecture: A Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide elucidating the structure of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its chemical properties, spectroscopic characterization, and a standardized synthesis protocol.

Chemical Structure and Properties

This compound is a substituted pyrazolopyridine, a class of compounds recognized for its diverse biological activities. The core structure consists of a fused pyrazole and pyridine ring system. The key structural features include a bromine atom at the 5-position, two methyl groups at the 4- and 6-positions, and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 42951-65-5
Molecular Formula C₈H₉BrN₄
Molecular Weight 241.09 g/mol
Appearance Pale brown powder[1]
Melting Point 230–232 °C[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Summary of Spectroscopic Data

TechniqueObserved Features
¹H NMR Signals corresponding to methyl and amine protons.
¹³C NMR Resonances for aromatic and methyl carbons.
Mass Spec. Molecular ion peak consistent with the chemical formula.
IR Spec. Characteristic absorption bands for N-H and C-H bonds.

Detailed, experimentally-derived spectroscopic data is pending acquisition from primary literature.

Experimental Protocol: Synthesis

The synthesis of this compound has been reported as a precursor for the construction of more complex polyheterocyclic systems.[2] A generalized synthetic approach is outlined below.

G cluster_0 Synthesis Workflow Starting_Materials Substituted Pyridine Precursor Reaction_1 Cyclization with a Pyrazole Precursor Starting_Materials->Reaction_1 Intermediate Pyrazolo[3,4-b]pyridine Core Reaction_1->Intermediate Reaction_2 Functional Group Interconversion Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

A detailed, step-by-step experimental protocol from the primary literature is essential for reproducible synthesis and is actively being sought.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of pyrazolo[3,4-b]pyridines has garnered significant interest in drug discovery. Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

The pyrazolo[3,4-b]pyridine core is structurally analogous to purine, allowing it to potentially interact with the ATP-binding sites of kinases. This interaction can disrupt downstream signaling cascades.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Pyrazolo[3,4-b]pyridine Derivative Kinase Protein Kinase (e.g., CDK, TBK1) Ligand->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Cell Cycle Arrest) Downstream_Signaling->Biological_Response

Caption: Hypothetical signaling pathway inhibition by a pyrazolo[3,4-b]pyridine derivative.

Further research is required to determine if this compound itself possesses significant biological activity or primarily serves as a versatile scaffold for the synthesis of bioactive molecules.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in the development of novel therapeutics. This guide provides a foundational understanding of its structure and synthesis. The acquisition of detailed, experimentally verified spectroscopic data is a critical next step for the research community to fully leverage the potential of this compound in drug discovery and development.

References

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42951-65-5

Molecular Formula: C₈H₉BrN₄

Molecular Weight: 241.09 g/mol

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a substituted pyrazolopyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogs within the pyrazolo[3,4-b]pyridine class to project its chemical and biological properties. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.

Physicochemical and Safety Data

Commercially available information provides foundational data for this compound.

PropertyValueReference
CAS Number 42951-65-5
Molecular Formula C₈H₉BrN₄
Molecular Weight 241.09 g/mol
Appearance Solid
Purity Typically ≥95%
Hazard Statements May cause skin and serious eye irritation.Safety Data Sheet (SDS) Information
Precautionary Measures Wear protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes.Safety Data Sheet (SDS) Information

Projected Synthesis

A potential synthetic pathway is outlined below. This multi-step process would likely begin with the synthesis of a substituted pyrazole, followed by the construction of the fused pyridine ring.

Projected Synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridine Ring Formation A Substituted Hydrazine C 5-Amino-3-substituted-pyrazole A->C Condensation B Dicarbonyl Compound B->C F Target Compound: This compound C->F Cyclocondensation D Substituted 1,3-Diketone D->F E Ammonia Source E->F

A projected synthetic workflow for the target compound.
Experimental Protocol (Analog-Based)

The following is a generalized experimental protocol based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Substituted 5-aminopyrazole

  • Appropriately substituted 1,3-diketone (e.g., 3-bromo-2,4-pentanedione)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of the 5-aminopyrazole (1 equivalent), the 1,3-diketone (1.1 equivalents), and ammonium acetate (2-3 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then a cold, dilute solution of sodium bicarbonate.

  • The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. Analogs of the target compound have shown inhibitory activity against a range of kinases, suggesting that this compound likely functions as a kinase inhibitor.

Potential Kinase Targets:

  • AMP-Activated Protein Kinase (AMPK): Some derivatives are known to be AMPK activators.

  • TANK-Binding Kinase 1 (TBK1): This scaffold is found in potent TBK1 inhibitors.[1]

  • Anaplastic Lymphoma Kinase (ALK): Structure-activity relationship studies have been conducted on pyrazolo[3,4-b]pyridines as ALK inhibitors.

  • Monopolar spindle kinase 1 (Mps1) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1): These are other documented targets for this class of compounds.[2][3]

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Kinase Inhibition A 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine B Kinase (e.g., TBK1, ALK) A->B Binds to ATP pocket E Phosphorylated Substrate B->E Phosphorylation F Inhibition B->F C ATP C->B D Substrate D->E G Cellular Response (e.g., Proliferation, Inflammation) E->G Leads to F->G Blocks

Proposed mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyrazolo[3,4-b]pyridines, the following structural features are likely important for biological activity:

PositionSubstituentLikely Impact on Activity
N1-H UnsubstitutedOften crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
C3-NH₂ Amino GroupCan act as a hydrogen bond donor, contributing to binding affinity and selectivity.
C4, C6 Methyl GroupsThese groups can influence the compound's conformation and fit within the binding pocket, potentially enhancing potency.
C5-Br Bromo GroupThe halogen atom can participate in halogen bonding and can also be a key site for further chemical modification.

Experimental Protocols for Biological Evaluation (Projected)

Should this compound be investigated for its kinase inhibitory activity, the following experimental protocols, based on those used for analogous compounds, would be appropriate.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of kinases.

Methodology:

  • A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) would be employed.

  • The compound would be serially diluted to a range of concentrations.

  • The kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP) are incubated with the compound.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Methodology:

  • Relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the compound.

  • After a 72-hour incubation period, cell viability is assessed using a method such as the MTT or CellTiter-Glo® assay.

  • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.

Experimental Workflow A Compound Synthesis and Purification B In Vitro Kinase Assay (IC₅₀ Determination) A->B C Cell-Based Proliferation Assay (GI₅₀ Determination) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy Studies (Animal Models) C->E D->A Iterative Design

A typical workflow for evaluating a novel kinase inhibitor.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct experimental data for this specific molecule is sparse, a strong case can be made for its likely biological activity based on the extensive research into its structural analogs. The synthetic route is projected to be accessible through established chemical methodologies. Further investigation, beginning with the in vitro kinase and cell-based assays outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₉BrN₄[1][2]
Molecular Weight 241 g/mol [1]
Purity Typically ≥95%[1]
LogP 2.49[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

The synthesis of pyrazolo[3,4-b]pyridines is a well-established area of heterocyclic chemistry. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds. A common and effective method involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound, followed by subsequent functional group manipulations.

General Synthetic Protocol for Pyrazolo[3,4-b]pyridines:

A prevalent method for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[3][4] The reaction typically proceeds in a suitable solvent, such as acetic acid or ethanol, and may be heated to reflux or subjected to microwave irradiation to facilitate the cyclization.[4]

Example Experimental Protocol (based on related compounds):

  • Reaction Setup: A solution of a 5-aminopyrazole precursor and a suitable 1,3-dicarbonyl compound is prepared in a reaction vessel containing a solvent like ethanol.

  • Reagent Addition: Anhydrous hydrazine may be added to the mixture.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and concentrated under reduced pressure. The resulting residue is then poured into water to precipitate the crude product.[5]

  • Purification: The crude solid is collected by filtration, washed sequentially with water and a non-polar solvent like ether, and then dried under vacuum to yield the final product.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (5-Aminopyrazole Derivative, 1,3-Dicarbonyl Compound) reaction Condensation Reaction (e.g., in Ethanol, Reflux) start->reaction 1. Mix & Heat workup Reaction Work-up (Concentration, Precipitation) reaction->workup 2. Isolate Crude Product purification Purification (Filtration, Washing, Drying) workup->purification 3. Purify product Final Product (Pyrazolo[3,4-b]pyridine) purification->product 4. Final Compound

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Potential Biological Activity and Applications

These applications include roles as:

  • Anticancer agents[6]

  • Antiviral agents[6]

  • Antidepressants[6]

  • Antimicrobial agents[7]

  • Kinase inhibitors[6]

  • Anti-inflammatory agents[8]

The diverse biological activities of these compounds underscore the importance of the pyrazolo[3,4-b]pyridine core in the design of novel therapeutic agents.

G cluster_applications Potential Therapeutic Applications of Pyrazolo[3,4-b]pyridines cluster_activities Biological Activities core Pyrazolo[3,4-b]pyridine Scaffold anticancer Anticancer core->anticancer antiviral Antiviral core->antiviral antidepressant Antidepressant core->antidepressant kinase_inhibition Kinase Inhibition core->kinase_inhibition antimicrobial Antimicrobial core->antimicrobial

Caption: Logical relationship of the pyrazolo[3,4-b]pyridine core to its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of various pharmacologically active compounds. This document outlines the probable synthetic route, experimental protocols, and relevant data, tailored for an audience in chemical research and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused pyrazolo[3,4-b]pyridine core with bromine and amine functionalities, makes it a versatile scaffold for the synthesis of a wide range of derivatives, including kinase inhibitors and other therapeutic agents. This guide details a plausible and scientifically supported synthesis pathway, based on established chemical principles for the formation of the pyrazolo[3,4-b]pyridine ring system.

Proposed Synthesis Pathway

The most logical and commonly employed method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation of a 3,5-diaminopyrazole derivative with a 1,3-dicarbonyl compound. For the target molecule, this translates to a two-step process starting from the readily available 1H-pyrazole-3,5-diamine. The proposed pathway involves the bromination of 1H-pyrazole-3,5-diamine to yield 4-bromo-1H-pyrazole-3,5-diamine, followed by a cyclocondensation reaction with pentane-2,4-dione (acetylacetone).

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation A 1H-Pyrazole-3,5-diamine B 4-Bromo-1H-pyrazole-3,5-diamine A->B N-Bromosuccinimide (NBS) Acetonitrile, rt D This compound B->D C Pentane-2,4-dione C->D

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3,5-diamine

Objective: To synthesize the key intermediate, 4-bromo-1H-pyrazole-3,5-diamine, through the bromination of 1H-pyrazole-3,5-diamine.

Materials:

  • 1H-pyrazole-3,5-diamine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole-3,5-diamine (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitate is collected by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield 4-bromo-1H-pyrazole-3,5-diamine.

Step 2: Synthesis of this compound

Objective: To synthesize the target compound through the cyclocondensation of 4-bromo-1H-pyrazole-3,5-diamine with pentane-2,4-dione.

Materials:

  • 4-Bromo-1H-pyrazole-3,5-diamine

  • Pentane-2,4-dione (acetylacetone)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-1H-pyrazole-3,5-diamine (1.0 eq) in glacial acetic acid.

  • Add pentane-2,4-dione (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are based on analogous reactions and may vary.

StepReactant 1Reactant 2ProductSolventCatalyst/ReagentTemperatureTime (h)Yield (%)
11H-pyrazole-3,5-diamineN-Bromosuccinimide4-Bromo-1H-pyrazole-3,5-diamineAcetonitrile-rt2-4~85-95
24-Bromo-1H-pyrazole-3,5-diaminePentane-2,4-dioneThis compoundAcetic Acid-Reflux4-8~70-85

Logical Relationships and Workflow

The synthesis follows a logical progression from a simple, commercially available pyrazole to the more complex target molecule.

Workflow Start Starting Material: 1H-Pyrazole-3,5-diamine Precursor Intermediate: 4-Bromo-1H-pyrazole-3,5-diamine Start->Precursor Bromination Target Final Product: 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Precursor->Target Cyclocondensation

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for this compound. The described pathway utilizes readily available starting materials and employs well-established reaction methodologies, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

The Discovery of Novel Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core have been explored as inhibitors of a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRK), making them promising candidates for anticancer therapies.[1][2][3][4] Furthermore, their activity extends to the modulation of crucial cellular signaling pathways involved in metabolism, cell cycle regulation, and innate immunity, highlighting their potential in treating a broad spectrum of diseases.[5][6][7][8] This in-depth technical guide provides a comprehensive overview of recent advancements in the discovery of novel pyrazolo[3,4-b]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Novel Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the quantitative biological data for recently developed pyrazolo[3,4-b]pyridine derivatives, categorized by their primary molecular target.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
FGFR Inhibitors
7nFGFR1<1H15810.018[1]
7nFGFR21.4[1]
7nFGFR31.0[1]
ALK Inhibitors
10dALK-wt69Ba/F3-ALK-wt0.14[2]
10dALK-L1196M19Ba/F3-ALK-L1196M0.04[2]
10eALK-wt7.3[2]
10eALK-L1196M0.7[2]
10gALK-wt<0.5[2]
10gALK-L1196M<0.5[2]
TBK1 Inhibitors
15yTBK10.2A1721.2[6]
15iTBK18.5U87MG2.5[6]
15tTBK10.8A3753.7[6]
TRK Inhibitors
C03TRKA56Km-120.304[3][4]
C09TRKA57[4]
C10TRKA26[4]
Mps1 Inhibitors
31Mps12.596MDA-MB-4680.032[7]
31MV4-110.015[7]

Table 2: Antiproliferative and Other Biological Activities

Compound IDBiological Target/AssayActivity MetricValueCell Line/Assay ConditionsReference
AMPK Activators
17fAMPKα1γ1β1EC500.42 µMEnzyme Assay[5]
17fNRK-49F Cell ProliferationIC500.78 µMMTT Assay[5]
Topoisomerase IIα Inhibitors
8cNCI-60 PanelGI50 MG-MID1.33 µM60 Cancer Cell Lines[9]
8cK562 (Leukemia)GI500.72 µM[10]
8cTopoisomerase IIαInhibitionDose-dependentDNA Relaxation Assay[9]
Antimicrobial/Antiproliferative
7bFusarium oxysporumMIC0.98 µg/mLBroth Macrodilution[11]
7bHep G2 (Hepatocellular Carcinoma)IC500.0158 µMSRB Assay[11]
7bMCF7 (Breast Adenocarcinoma)IC500.0001 µMSRB Assay[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives are crucial for reproducibility and further development.

General Synthetic Procedure for 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine core.

  • Synthesis of α,β-Unsaturated Ketones: The corresponding α,β-unsaturated ketones are prepared via a modified Wittig reaction using a stabilized ylide.

  • Cyclization Reaction:

    • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

    • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added as a catalyst.

    • The mixture is stirred vigorously at 95 °C for 16 hours.

    • Upon completion, the reaction mixture is concentrated in vacuo.

    • The residue is partitioned between CHCl₃ and water. The aqueous phase is extracted twice with CHCl₃.

    • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.[12]

Z'-LYTE™ FRET-Based Kinase Assay for TBK1 Inhibition

This assay is used to determine the inhibitory activity of compounds against TANK-binding kinase 1 (TBK1).

  • Reaction Setup: Test compounds are added to a 384-well plate. A mixture containing 4 ng of TBK1 kinase and 4 µM of a suitable substrate peptide in 100 µM ATP is then added to each well.

  • Incubation: The reaction is allowed to proceed for 1 hour at room temperature.

  • Development: 5 µL of a development reagent is added to each well and incubated for an additional hour.

  • Stopping the Reaction: 5 µL of a stop reagent is added to terminate the reaction.

  • Detection: Fluorescence signals are measured using a suitable plate reader. The IC50 values are calculated from the dose-response curves.[6]

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 2000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: After treatment, the cells are washed with PBS and fixed with 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid.

  • Dye Solubilization and Measurement: The bound SRB is solubilized, and the absorbance is measured to determine cell viability. IC50 values are then calculated.[6]

NCI-60 Human Tumor Cell Line Screen

This screening protocol is employed by the National Cancer Institute to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.

  • Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full 60 cell line panel.[13][14]

  • Five-Dose Screen: Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five different concentrations.[13]

  • Methodology: The assay is typically performed in 96-well microtiter plates. Cells are inoculated and incubated for 24 hours before the addition of the test compounds. After a 48-hour incubation with the compounds, the cells are fixed with TCA and stained with SRB. The absorbance is measured to determine the percentage of cell growth.[13] The results are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression of proteins involved in apoptosis.

  • Cell Lysis and Protein Extraction: Cells are treated with the test compound, harvested, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[6][15]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., PARP-1, Bax, XIAP, Caspases).[9]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

  • Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.[6]

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the DNA relaxation activity of topoisomerase IIα.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing supercoiled plasmid DNA, human topoisomerase IIα, and ATP.

  • Compound Incubation: The test compound is added to the reaction mixture and incubated.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrazolo[3,4-b]pyridine derivatives and a typical experimental workflow for their discovery.

experimental_workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives library Compound Library synthesis->library primary_screen Primary Screening (e.g., Kinase Assays) library->primary_screen secondary_screen Secondary Screening (e.g., Cell Proliferation Assays) primary_screen->secondary_screen Active Hits moa Mechanism of Action (e.g., Western Blot, Pathway Analysis) secondary_screen->moa Lead Candidates invivo In Vivo Efficacy (e.g., Xenograft Models) moa->invivo

Caption: A typical workflow for the discovery and development of novel pyrazolo[3,4-b]pyridine derivatives.

FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

ALK_signaling_pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JAK_STAT->Proliferation_Survival Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->ALK Inhibits

Caption: Key signaling pathways activated by oncogenic ALK fusion proteins and their inhibition.

TBK1_signaling_pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., viral DNA/RNA) Sensors Cytosolic Sensors (e.g., cGAS, RIG-I) PAMPs_DAMPs->Sensors Detected by Adaptors Adaptor Proteins (e.g., STING, MAVS) Sensors->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferon Production IRF3->IFN Induces Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TBK1 Inhibits

Caption: The TBK1-mediated innate immunity signaling pathway and its inhibition.

TRK_signaling_pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK TRK Receptor (TRKA/B/C) Neurotrophins->TRK Bind to RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Activates PLCG PLCγ Pathway TRK->PLCG Activates Neuronal_Survival Neuronal Survival, Growth & Differentiation RAS_MAPK->Neuronal_Survival PI3K_AKT->Neuronal_Survival PLCG->Neuronal_Survival Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRK Inhibits

Caption: TRK receptor signaling pathways and their inhibition by pyrazolo[3,4-b]pyridine derivatives.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining solubility. Furthermore, it discusses the broader biological context of pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse pharmacological activities, including kinase inhibition.[1][2][3] This guide is intended to be a valuable resource for researchers working with this compound and similar molecular scaffolds.

Introduction

This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocyclic systems. These scaffolds are of significant interest in pharmaceutical research due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets.[4] Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, many compounds within this class function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][5]

Solubility is a critical physicochemical parameter in the drug development process, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent.

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. However, based on the general characteristics of pyridine and its derivatives, a qualitative assessment can be inferred. Pyridine itself is a polar molecule and is moderately soluble in water and highly soluble in many organic solvents.[6] The solubility of substituted pyridines is influenced by the nature of their functional groups.

To provide a practical framework for researchers, the following table summarizes the expected qualitative solubility based on the behavior of similar heterocyclic compounds.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsAnticipated SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe presence of amine and pyridine nitrogen atoms allows for hydrogen bonding, but the overall aromatic structure may limit high aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are effective at solvating a wide range of organic compounds, including those with polar functional groups and aromatic rings.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe polar nature of the molecule is likely to result in poor solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformSparingly to Moderately SolubleThese solvents can often dissolve compounds of intermediate polarity.

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are detailed protocols for established methods.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.[7][8]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in µg/mL, mg/L, or µM).

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This method is often used in early drug discovery for rapid screening.[9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

  • Precipitation Detection: Measure the light scattering of the solutions at each concentration using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[9]

Tiered Approach for General Solubility Assessment

For a general understanding of solubility in common laboratory solvents, a tiered approach can be employed.[10]

Methodology:

  • Tier 1 (Aqueous Media): Attempt to dissolve a known mass of the compound in a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a target concentration (e.g., 10 mg/mL). Use vortexing and sonication to aid dissolution.

  • Tier 2 (Co-solvents): If insoluble in Tier 1, attempt to dissolve the compound in mixtures of the aqueous buffer with increasing percentages of a co-solvent like ethanol or polyethylene glycol (PEG).

  • Tier 3 (Organic Solvents): Test solubility in common organic solvents such as DMSO, DMF, and methanol. Start with a high target concentration and dilute if necessary. Visual inspection for clarity is often sufficient for a qualitative assessment.[10]

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound.

G cluster_0 Solubility Determination Workflow start Start: Compound of Interest (this compound) qualitative Qualitative Assessment (Tiered Approach) start->qualitative Initial Screening kinetic Kinetic Solubility (Nephelometry) start->kinetic High-Throughput Screening thermodynamic Thermodynamic Solubility (Shake-Flask) start->thermodynamic Gold Standard Measurement data_analysis Data Analysis and Reporting qualitative->data_analysis kinetic->data_analysis thermodynamic->data_analysis end End: Solubility Profile data_analysis->end G cluster_1 Generic Kinase Inhibitor Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates (ATP -> ADP) p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) p_substrate->downstream cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response inhibitor Pyrazolo[3,4-b]pyridine (Kinase Inhibitor) inhibitor->kinase Inhibits (ATP competition)

References

Therapeutic Targets of Pyrazolo[3,4-b]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This versatile heterocyclic system has been extensively explored for the development of novel therapeutic agents, particularly in the realm of oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Efficacy

The primary mechanism of action for many biologically active pyrazolo[3,4-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The following tables summarize the quantitative efficacy of various pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various CDKs.[1][2][3][4][5][6]

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
BMS-265246 CDK1/cycB6--[6]
CDK2/cycE9--[6]
Compound 28 CDK123HeLa1.7[6]
A3750.87[6]
HCT-1160.55[6]
Compound 6b CDK2-HCT-116Highly Selective[4]
PIM1-HepG2Highly Selective[4]
Compound 9a CDK2/CDK9-HeLa2.59[5]
Compound 14g CDK2/CDK9-MCF74.66[5]
HCT-1161.98[5]
Tropomyosin Receptor Kinase (TRK) Inhibition

TRK proteins are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[7][8][9] Pyrazolo[3,4-b]pyridines have been developed as potent TRK inhibitors.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03 TRKA56Km-120.304[7][8]
C09 TRKA57--[8][9]
C10 TRKA26--[8][9]
Larotrectinib (control) TRKA3.0--[8][9]
TRKB13--[8][9]
TRKC0.2--[8][9]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is a known driver of tumor growth.[10]

CompoundTargetIC50 (nM)In Vivo ModelAntitumor ActivityReference
7n FGFR1PotentH1581 xenograftSignificant[10]
NVP-BGJ398 (control) FGFR10.9--[10]
FGFR21.4--[10]
FGFR31.0--[10]
FGFR460--[10]
AZD4547 (control) FGFR10.2--[10]
FGFR22.5--[10]
FGFR31.8--[10]
FGFR4165--[10]
TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation, autophagy, and oncogenesis.[11]

CompoundTargetIC50 (nM)Cell LineEffectReference
15y TBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar antiproliferation[11]
BX795 (control) TBK17.1--[11]
MRT67307 (control) TBK128.7--[11]
Monopolar Spindle Kinase 1 (Mps1) Inhibition

Mps1 is a crucial component of the mitotic checkpoint and is a therapeutic target in aggressive tumors.[12]

CompoundTargetIC50 (nM)Cell LineAntiproliferative EffectReference
31 Mps12.596MDA-MB-468, MV4-11Significant[12]
Other Kinase and Enzyme Targets

Pyrazolo[3,4-b]pyridines have also been investigated as inhibitors of SRC family kinases[13][14][15][16][17] and Topoisomerase IIα[18], and have shown potential in the context of neurodegenerative diseases, such as Alzheimer's, by targeting β-amyloid plaques.[19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the development of pyrazolo[3,4-b]pyridine inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, 96-well plates, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. For example, in a radiometric assay, the incorporation of ³³P-ATP into the substrate is measured.[6]

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Inhibition

HTRF assays are a common method for studying kinase activity in a high-throughput format.

  • Assay Principle : This assay measures the phosphorylation of a biotinylated substrate peptide by the TRK kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the phosphorylated peptide, a FRET signal is generated.

  • Procedure : The TRK enzyme, biotinylated substrate, and test compound are incubated. The kinase reaction is initiated by adding ATP. After incubation, the detection reagents are added, and the HTRF signal is read on a compatible plate reader.

  • Data Analysis : The ratio of the emission signals at 665 nm and 620 nm is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by pyrazolo[3,4-b]pyridine inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

CDK-Mediated Cell Cycle Regulation

CDK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold induce cell cycle arrest, typically at the G1/S or G2/M transition, by blocking the phosphorylation of key substrates like the retinoblastoma protein (Rb). This prevents the cell from progressing through the cell cycle and can lead to apoptosis.

Caption: CDK-mediated cell cycle regulation and the inhibitory action of pyrazolo[3,4-b]pyridines.

TRK Signaling Pathway in Cancer

Ligand binding to TRK receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream effects.

TRK_Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Differentiation Differentiation PLCγ Pathway->Differentiation Pyrazolo[3,4-b]pyridine TRK Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor->Dimerization & Autophosphorylation

Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

TBK1-Mediated Innate Immune Signaling

TBK1 plays a central role in the production of type I interferons (IFNs) in response to viral infections. It is activated by upstream sensors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Activated TBK1 phosphorylates and activates the transcription factor IRF3, which then induces the expression of IFN-β.

TBK1_Pathway PAMPs (e.g., viral RNA) PAMPs (e.g., viral RNA) TLRs / RLRs TLRs / RLRs PAMPs (e.g., viral RNA)->TLRs / RLRs Adaptor Proteins Adaptor Proteins TLRs / RLRs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) Nucleus Nucleus p-IRF3 (Dimer)->Nucleus IFN-β Gene Expression IFN-β Gene Expression Nucleus->IFN-β Gene Expression induces Pyrazolo[3,4-b]pyridine TBK1 Inhibitor Pyrazolo[3,4-b]pyridine TBK1 Inhibitor Pyrazolo[3,4-b]pyridine TBK1 Inhibitor->TBK1

Caption: TBK1 signaling pathway in innate immunity and its inhibition by pyrazolo[3,4-b]pyridines.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising framework for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The extensive research into their synthesis and biological evaluation has led to the identification of numerous lead compounds with significant potential for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a consolidated resource of the current knowledge, aiming to support and accelerate the ongoing efforts in the development of novel pyrazolo[3,4-b]pyridine-based therapeutics. Further optimization of these compounds, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be critical for their successful clinical translation.

References

Methodological & Application

Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of novel therapeutics, including potent kinase inhibitors. The protocol herein is established based on well-documented synthetic transformations of pyridine and pyrazole ring systems.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in oncology. This protocol details a reliable synthetic route starting from commercially available reagents.

Synthetic Strategy

The synthesis of this compound is proposed via a multi-step sequence. The core of the strategy involves the construction of a substituted 2-aminopyridine precursor, followed by cyclization with hydrazine to form the fused pyrazole ring. The key steps are:

  • Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile: A one-pot multicomponent reaction of acetylacetone, malononitrile, and ammonium acetate.

  • Bromination: Introduction of the bromo-substituent at the 5-position of the pyridine ring.

  • Chlorination: Conversion of the 2-pyridone tautomer to the 2-chloro-3-cyanopyridine intermediate.

  • Cyclization: Reaction with hydrazine hydrate to form the final pyrazolo[3,4-b]pyridine ring system.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile

This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines.

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,6-dimethylpyridine-3-carbonitrile.

Step 2: Synthesis of 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile

Materials:

  • 2-Amino-4,6-dimethylpyridine-3-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile.

Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Materials:

  • 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) chloride

Procedure:

  • Suspend 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Step 4: Synthesis of this compound

Materials:

  • 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile

  • Hydrazine hydrate

  • n-Butanol

Procedure:

  • To a solution of 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold n-butanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the final product, this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Amino-4,6-dimethylpyridine-3-carbonitrileC₈H₉N₃147.1875-85188-190
2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrileC₈H₈BrN₃226.0860-70210-212
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrileC₈H₆BrClN₂245.5150-60145-147
This compoundC₈H₉BrN₄241.0970-80>300

Mandatory Visualizations

SynthesisWorkflow Start Acetylacetone, Malononitrile, Ammonium Acetate Step1 Step 1: One-pot reaction (Ethanol, Reflux) Start->Step1 Intermediate1 2-Amino-4,6-dimethyl- pyridine-3-carbonitrile Step1->Intermediate1 Step2 Step 2: Bromination (NBS, Acetonitrile) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-4,6-dimethyl- pyridine-3-carbonitrile Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (NaNO2, HCl, CuCl) Intermediate2->Step3 Intermediate3 5-Bromo-2-chloro-4,6-dimethyl- pyridine-3-carbonitrile Step3->Intermediate3 Step4 Step 4: Cyclization (Hydrazine Hydrate, n-Butanol) Intermediate3->Step4 FinalProduct 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Step4->FinalProduct

Caption: Synthetic workflow for this compound.

TRKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TRKA TrkA Receptor NGF->TRKA Binding Dimerization Dimerization & Autophosphorylation TRKA->Dimerization Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors1 Transcription Factors (e.g., CREB) ERK->TranscriptionFactors1 Activation CellGrowth Cell Proliferation & Differentiation TranscriptionFactors1->CellGrowth Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes mTOR->CellSurvival Promotes

Synthesis of Pyrazolo[3,,"b"]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential. These compounds are recognized for their diverse biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] The following protocols are based on established and innovative synthetic strategies, offering a guide to their preparation and modification.

Method 1: Cascade Reaction of 1,4-Dihydropyrano[2,3-c]pyrazoles

A novel and efficient approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening and closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline.[3] This method is notable for its mild, room temperature conditions and the use of an environmentally benign, reusable amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst.[3]

Experimental Protocol

A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv.), aniline (1.0 equiv.), and AC-SO3H (catalytic amount) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered and the solid residue is washed with ethanol. The crude product is then purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[3] A gram-scale synthesis using this method has been reported to achieve a yield of up to 80%.[3]

Tabulated Data: Reaction Parameters and Yields
Starting MaterialCatalystSolventTemperatureTime (min)Yield (%)
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAC-SO3HEthanolRoom Temp.30-45up to 80

Experimental Workflow

G cluster_start Starting Materials start1 1,4-Dihydropyrano[2,3-c]pyrazole reaction Stir at Room Temperature start1->reaction start2 Aniline start2->reaction catalyst AC-SO3H Catalyst catalyst->reaction solvent Ethanol solvent->reaction workup Filtration & Washing reaction->workup purification Recrystallization workup->purification product Pyrazolo[3,4-b]pyridine Derivative purification->product G cluster_start Starting Materials start1 5-Aminopyrazole reaction Stir at 95°C start1->reaction start2 α,β-Unsaturated Ketone start2->reaction catalyst ZrCl4 Catalyst catalyst->reaction solvent DMF/Ethanol solvent->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Pyrazolo[3,4-b]pyridine Derivative purification->product G cluster_start Starting Materials start1 Aminopyrazole reaction Microwave Irradiation start1->reaction start2 Chalcone start2->reaction catalyst ZnCl2 Catalyst catalyst->reaction solvent Ethylene Glycol solvent->reaction workup Washing with Ethanol reaction->workup purification Recrystallization workup->purification product Pyrazolo[3,4-b]pyridine Derivative purification->product G cluster_pathway TRK Signaling Pathway TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK

References

Application Notes: Utilizing 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer, making them prime therapeutic targets.[3][4] Derivatives of the pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][5][6]

This document provides detailed application notes and protocols for the use of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in kinase assays. While specific inhibitory data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous pyrazolopyridine-based kinase inhibitors.

Compound Profile: this compound

PropertyValue
CAS Number 42951-65-5[7]
Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
Structure
Structure of this compound

Note: Researchers should verify the purity and identity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally related pyrazolo[3,4-b]pyridine derivatives, this compound is hypothesized to inhibit kinases involved in cell cycle regulation and inflammatory signaling.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle.[1] Inhibitors of CDKs can induce cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK_Pathway Mitogenic Signals Mitogenic Signals Cyclin D/CDK4/6 Cyclin D/CDK4/6 Mitogenic Signals->Cyclin D/CDK4/6 pRb pRb Cyclin D/CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription Cyclin E/CDK2 Cyclin E/CDK2 G1/S Phase Gene Transcription->Cyclin E/CDK2 S Phase S Phase Cyclin E/CDK2->S Phase promotes Inhibitor 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Inhibitor->Cyclin D/CDK4/6 Inhibitor->Cyclin E/CDK2

Caption: Putative inhibition of the CDK/Rb pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family and Signal Transducers and Activators of Transcription (STATs) are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in immunity and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Inhibitor->JAK

Caption: Putative inhibition of the JAK/STAT pathway.

Quantitative Data for Structurally Related Pyrazolo[3,4-b]pyridine Analogs

The following tables summarize inhibitory activities of other pyrazolo[3,4-b]pyridine derivatives to provide a reference for expected potency.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDKinase TargetIC50 (nM)Reference
Compound C03 TRKA56[5]
Compound 15y TBK10.2[6]
MRT67307 TBK119[6]
Compound 1 TBK11.0[6]
Compound 1 IKKε5.6[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the activity of a specific kinase by measuring the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate at RT A->B C 3. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete remaining ATP) B->C D 4. Incubate at RT C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate luminescence) D->E F 6. Incubate at RT E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of a 2.5X kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of 2.5X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol determines if the compound can inhibit the phosphorylation of a kinase's downstream target within a cellular context.

Western_Blot_Workflow A 1. Cell Seeding B 2. Compound Treatment (Varying concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Antibody Incubation (Primary and Secondary) F->G H 8. Signal Detection G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Cell-Based Assays with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2][3] Notably, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[2][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them important therapeutic targets.[6][7]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. Based on the known activities of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of protein kinases involved in cell proliferation and survival signaling. The following protocols describe a general workflow for assessing the compound's effect on kinase activity within a cellular context and its downstream impact on cell viability.

Compound Information

IUPAC Name This compound
CAS Number 42951-65-5[8]
Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
Structure (Structure can be visualized from IUPAC name)

Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

Many pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and other kinases integral to cell cycle progression and survival.[4][5][9] A common downstream effect of inhibiting these pathways is the induction of apoptosis. The diagram below illustrates a generalized signaling cascade where an upstream kinase, upon activation by a growth factor, initiates a phosphorylation cascade leading to cell survival and proliferation. This compound is hypothesized to inhibit a key kinase in this pathway.

G cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase P TargetKinase Target Kinase (e.g., CDK, TRK) UpstreamKinase->TargetKinase P DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector P TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Compound->TargetKinase

Hypothesized Kinase Inhibition Pathway.

Experimental Protocols

Protocol 1: Cellular Kinase Phosphorylation Assay (ELISA-based)

This protocol is designed to quantify the inhibitory effect of the compound on the phosphorylation of a specific kinase substrate within a cellular environment.[6][10] This provides a direct measure of the target kinase's activity.

Workflow Diagram

G cluster_workflow Workflow for Cellular Phosphorylation Assay A 1. Seed Cells in 96-well plates B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Compound (Dose-response) B->C D 4. Incubate (e.g., 1-24h) C->D E 5. Lyse Cells (Ice-cold lysis buffer) D->E F 6. Perform Sandwich ELISA (Capture Ab, Lysate, Detection Ab) E->F G 7. Add Substrate & Measure Signal F->G H 8. Data Analysis (IC50 determination) G->H

Cellular Phosphorylation Assay Workflow.

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest (e.g., MCF-7, HUVEC).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound.

  • DMSO (vehicle).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phosphate-Buffered Saline (PBS).

  • ELISA kit specific for the phosphorylated and total protein of the target kinase substrate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include vehicle-only (DMSO) and untreated controls.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

  • Incubation: Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS. Add 50-100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

  • ELISA Protocol: a. Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody for the target protein. b. Follow the specific instructions provided with the ELISA kit, which typically involve incubation, washing steps, addition of a phospho-specific detection antibody, addition of a secondary HRP-conjugated antibody, and finally the addition of a TMB substrate.[6] c. Stop the reaction with the provided stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total protein signal (if a total protein ELISA is run in parallel). Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • DMSO (vehicle).

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the compound in culture medium as described in Protocol 1.

  • Cell Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of the MTS/MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation

The quantitative data generated from these assays should be summarized in tables for clear comparison.

Table 1: Inhibitory Activity on Kinase Phosphorylation

Cell LineTarget Kinase SubstrateIncubation Time (h)IC50 (nM)
MCF-7Phospho-Akt (Ser473)275.3
HUVECPhospho-ERK1/2 (Thr202/Tyr204)2152.1
A549Phospho-STAT3 (Tyr705)698.6

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Anti-proliferative Activity

Cell LineAssay TypeIncubation Time (h)GI50 (µM)
MCF-7MTS721.2
HUVECMTS725.8
A549MTS722.5
Ba/F3-TEL-TRKAMTS720.3

Note: Data are hypothetical and for illustrative purposes only. The Ba/F3 cell line expressing a constitutively active kinase fusion protein is often used to assess the on-target effect of kinase inhibitors.[7]

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound in cell-based systems. By employing assays that measure both direct target engagement (kinase phosphorylation) and downstream cellular consequences (cell viability), researchers can effectively evaluate the compound's potency, selectivity, and potential as a therapeutic agent. Further studies, including broader kinase profiling and in vivo xenograft models, would be necessary to fully elucidate its mechanism of action and preclinical efficacy.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell cycle regulation and signal transduction, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[3][4][5][6][7][8][9] This document provides a standardized set of protocols to systematically evaluate the anticancer potential of novel pyrazolo[3,4-b]pyridine derivatives.

Data Presentation: In Vitro Anticancer Activity

The in vitro cytotoxic and antiproliferative activities of pyrazolo[3,4-b]pyridine derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key parameters to quantify the potency of the compounds.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Series 9a-h, 14a-h [3]
9aHela-2.59[3]
14gMCF7-4.66[3]
14gHCT-116-1.98[3]
h2 Analogues [10]
h2MDA-MB-231-13.37[10]
h2HeLa-13.04[10]
h2MCF-7-15.45[10]
h2HepG2-7.05[10]
h2CNE2-9.30[10]
h2HCT116-8.93[10]
I2MDA-MB-231-3.30[10]
I2HeLa-5.04[10]
I2MCF-7-5.08[10]
I2HepG2-3.71[10]
I2CNE2-2.99[10]
I2HCT116-5.72[10]
Compound 8c (NCI 60 panel)GI501.33 (MG-MID)
Compound C03 Km-12Proliferation0.304[11][12]
Pyrazolopyridine 1 HCT-116-31.3[4]
Pyrazolopyridine 1 MCF-7-19.3[4]
Pyrazolopyridine 1 HepG2-22.7[4]
Pyrazolopyridine 1 A549-36.8[4]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Series 9a, 14g [3][13]
9aCDK21.630[3][13]
14gCDK20.460[3][13]
9aCDK90.262[3][13]
14gCDK90.801[3][13]
Compound C03 TRKA0.056[11][12]
Compound 15y TBK10.0002[14]
Pyrazolopyridine 4 CDK2/cyclin A20.24[4]
Pyrazolopyridine 8 CDK2/cyclin A20.65[4]
Pyrazolopyridine 11 CDK2/cyclin A20.50[4]

Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][10][15][16]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazolo[3,4-b]pyridine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with Pyrazolo[3,4-b]pyridines A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Experimental Workflow for MTT Assay

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induction by pyrazolo[3,4-b]pyridine derivatives using flow cytometry.[1][17][18][19][20]

Materials:

  • Cancer cells treated with pyrazolo[3,4-b]pyridine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the pyrazolo[3,4-b]pyridine compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsin to detach them first.

  • Washing: Wash the cells once with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[18]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[17] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with pyrazolo[3,4-b]pyridine derivatives using propidium iodide (PI) staining and flow cytometry.[3][21][22]

Materials:

  • Cancer cells treated with pyrazolo[3,4-b]pyridine compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[3]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[3]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression levels of key proteins involved in apoptosis following treatment with pyrazolo[3,4-b]pyridine derivatives.[11][23][24]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.[23]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[23]

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[23]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[23]

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Protocols: In Vivo Assay

Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives in an immunodeficient mouse model.[25][26][27][28][29]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Pyrazolo[3,4-b]pyridine compound formulated in a suitable vehicle

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 × 10⁶ cancer cells (in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[25][27]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25][27]

  • Drug Administration: Administer the pyrazolo[3,4-b]pyridine compound at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[25][27]

  • Toxicity Monitoring: Record the body weight of each animal at the same frequency as tumor measurements to assess systemic toxicity.[25][27]

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G cluster_1 In Vivo Xenograft Workflow A Implant human tumor cells into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer Pyrazolo[3,4-b]pyridine or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at endpoint E->F G Excise tumors for analysis F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Workflow for In Vivo Xenograft Studies

Signaling Pathways

Pyrazolo[3,4-b]pyridines have been shown to target several key signaling pathways involved in cancer cell proliferation and survival.

CDK Inhibition and Cell Cycle Arrest

Certain pyrazolo[3,4-b]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[5][30][31] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

G cluster_2 CDK Inhibition by Pyrazolo[3,4-b]pyridines Compound Pyrazolo[3,4-b]pyridine CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin A) Compound->CDK_Cyclin Inhibits Substrate Substrate Phosphorylation (e.g., Rb) CDK_Cyclin->Substrate Phosphorylates Progression Cell Cycle Progression (G1/S Transition) Substrate->Progression Arrest Cell Cycle Arrest

CDK Inhibition Pathway

Topoisomerase II Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][7][32][8][9] Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and apoptosis.

G cluster_3 Topoisomerase II Inhibition Compound Pyrazolo[3,4-b]pyridine TopoII Topoisomerase II Compound->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Topoisomerase II Inhibition Pathway

References

Application Notes and Protocols for the Purification of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including column chromatography and recrystallization. Additionally, guidance on preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity samples is discussed.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a summary of expected outcomes for different purification techniques.

Purification TechniquePurity AchievedTypical YieldThroughputKey Considerations
Recrystallization >98%60-80%HighDependent on finding a suitable solvent system.
Column Chromatography 95-99%70-90%MediumEffective for removing closely related impurities.[1]
Preparative HPLC >99%50-70%LowIdeal for obtaining highly pure material for biological screening.[2][3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound using standard silica gel column chromatography. The basic nature of the amine necessitates the use of a modifier in the eluent to prevent peak tailing.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 with 1% TEA).

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the excess solvent until the level is just at the top of the sand layer.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or the mobile phase.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

    • Gently add a small amount of the mobile phase to the top of the column and allow it to percolate into the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure to start the elution at a steady flow rate.

    • Collect the eluent in fractions.

    • Monitor the separation by analyzing the collected fractions using TLC. A typical TLC eluent would be Hexane/Ethyl Acetate (e.g., 7:3) with a small amount of TEA. Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.[1]

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but not when cold, and the impurities should either be insoluble at high temperatures or remain in solution upon cooling.

  • Recrystallization:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture on a hot plate until the compound is completely dissolved.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution to remove any insoluble impurities or charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Column Chromatography Dissolve->Column Load onto Column Recrystallize Recrystallization Dissolve->Recrystallize Hot Dissolution TLC TLC Analysis Column->TLC Collect & Analyze Fractions PureProduct Pure Product Recrystallize->PureProduct Cool, Filter & Dry Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->PureProduct

Caption: General purification workflow for this compound.

ColumnChromatographyDetail start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc/TEA load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc tlc->elute Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Detailed workflow for purification by silica gel column chromatography.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery and development.[1][2][3][4] Thorough analytical characterization is crucial to confirm the identity, purity, and structure of these synthesized molecules. These application notes provide detailed protocols for the most common analytical techniques used in the characterization of pyrazolo[3,4-b]pyridine derivatives.

General Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized pyrazolo[3,4-b]pyridine derivative.

Analytical Workflow for Pyrazolo[3,4-b]pyridine Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Advanced & Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups Purity Purity Analysis (HPLC) FTIR->Purity Assess Purity XRay Single Crystal X-Ray (If crystal obtained) Purity->XRay If required UVVis UV-Vis Spectroscopy Purity->UVVis Final Final Characterized Compound XRay->Final UVVis->Final

Caption: General analytical workflow for pyrazolo[3,4-b]pyridines.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of synthesized pyrazolo[3,4-b]pyridine derivatives.[5][6]

Experimental Protocol

Objective: To determine the purity of a pyrazolo[3,4-b]pyridine derivative using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector (e.g., Gilson-215)[7]

  • Analytical column: YMC ODS3, 50 mm × 4.6 mm, 5 µm particle size[7]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (CH₃CN), HPLC grade

  • Water (H₂O), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the pyrazolo[3,4-b]pyridine derivative in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further, dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 2.5 mL/min[7]

    • Column Temperature: 35 °C[7]

    • Detection Wavelengths: 214 nm and 254 nm[7]

    • Injection Volume: 5-20 µL

    • Run Time: 8 minutes[7]

    • Gradient Elution: [7]

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 5
      6.0 95
      7.0 95
      7.1 5

      | 8.0 | 5 |

  • Analysis: Inject the prepared sample and run the HPLC method. The purity is determined by the peak area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for further biological testing.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of pyrazolo[3,4-b]pyridine derivatives, providing detailed information about the carbon-hydrogen framework.[2][10][11]

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of a pyrazolo[3,4-b]pyridine derivative.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or TMS (δ 0.00 ppm).

    • Integrate the peaks and assign the chemical shifts (δ) in ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process and calibrate the spectrum similarly to the ¹H spectrum.

  • Data Interpretation: Analyze the chemical shifts, coupling constants (J), and integration values to confirm the proposed structure.

Representative NMR Data

The following table summarizes typical chemical shift ranges for protons in the pyrazolo[3,4-b]pyridine core.

ProtonChemical Shift (δ, ppm)MultiplicityReference
Pyridine-H8.19 - 9.38s[5][12]
Aromatic-H6.89 - 8.10m[5]
Pyrazole-H37.26 - 8.06s[10][11]
Pyridine-H57.89 - 8.48s or d[10]
CH₃2.44 - 2.88s[2][10]

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.[8][13]

Experimental Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of a pyrazolo[3,4-b]pyridine derivative.

Instrumentation:

  • Mass Spectrometer (e.g., equipped with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe may be used.

  • Data Acquisition:

    • ESI-MS: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Acquire the spectrum at a standard ionization energy (e.g., 70 eV).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) to confirm the molecular weight.

    • In EI-MS, analyze the fragmentation pattern. Common fragmentations for pyrazolo[3,4-b]pyridines involve the loss of small molecules like CO (28 Da) and HCN (27 Da).[13][14]

Common Fragmentation Pathways

MS Fragmentation M Molecular Ion [M]+• M_minus_CO [M-CO]+• M->M_minus_CO - CO (28 Da) M_minus_CO_minus_HCN [M-CO-HCN]+• M_minus_CO->M_minus_CO_minus_HCN - HCN (27 Da)

Caption: Common EI-MS fragmentation of pyrazolo[3,4-b]pyridines.

FT-IR Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in the synthesized molecule.[15]

Experimental Protocol

Objective: To identify the characteristic functional groups of a pyrazolo[3,4-b]pyridine derivative.

Instrumentation:

  • FT-IR Spectrometer (e.g., with an ATR accessory)

Reagents:

  • Potassium bromide (KBr) for pellet preparation (if not using ATR)

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for functional groups present in the molecule.

Characteristic FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3340–3349[15]
Aromatic C-H stretch~3030[5]
Aliphatic C-H stretch~2991[5]
C=N stretch1600–1635[5][15]
C=C stretch (aromatic)1400–1512[15]
C-N stretch1078–1091[15]

Single Crystal X-ray Diffraction for Absolute Structure Confirmation

For novel pyrazolo[3,4-b]pyridine derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.[16][17][18]

Experimental Protocol

Objective: To determine the three-dimensional structure of a pyrazolo[3,4-b]pyridine derivative.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Data Visualization: Generate a thermal ellipsoid plot (e.g., at 50% probability) to visualize the molecular structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol

Objective: To determine the absorption maxima (λ_max) of a pyrazolo[3,4-b]pyridine derivative.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For some pyrazolo[3,4-b]pyridine derivatives, absorption maxima have been observed around 365 nm.[10][15]

References

Application Notes and Protocols: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine that serves as a key structural motif and versatile synthetic intermediate in the development of biologically active compounds. The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "hinge-binding" motif, crucial for the design of kinase inhibitors. This is due to its structural similarity to purine bases, allowing it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2][3] Consequently, derivatives of this scaffold have been extensively explored as potent and selective inhibitors of several important kinase targets implicated in cancer and inflammatory diseases.

These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives based on the 1H-pyrazolo[3,4-b]pyridine core, with a focus on their role as kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

I. Applications in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the design of inhibitors for a range of protein kinases. The bromine atom at the 5-position and the amine group at the 3-position of the core structure of this compound offer convenient handles for synthetic elaboration to achieve desired potency and selectivity.

A. Tropomyosin Receptor Kinase (TRK) Inhibition

Therapeutic Relevance: TRK fusions are oncogenic drivers in a wide variety of adult and pediatric solid tumors. TRK inhibitors have shown significant clinical efficacy in treating these cancers.[1]

Application: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent TRK inhibitors. By employing scaffold hopping and computer-aided drug design, novel compounds with nanomolar inhibitory activities against TRKA have been identified.[1]

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (nM)Reference
LarotrectinibTRK< 20[1]
EntrectinibTRKA/B/C1/3/5[1]
Compound 3TRKA/B/C1.6/2.9/2.0[1]
Compound 4TRKA/B/C17/28/11[1]
Compound 5TRKA/B/C12/22/15[1]
A01TRKA293[1]
C03TRKA56[1]
B. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Therapeutic Relevance: Dysregulation of FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer, making FGFRs attractive targets for cancer therapy.[3]

Application: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[3]

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (µM)Reference
4aFGFR10.018[3]
5FGFR10.198[3]
10FGFR1> 5[3]
7nFGFR10.002[3]
C. TANK-Binding Kinase 1 (TBK1) Inhibition

Therapeutic Relevance: TBK1 is a key regulator of innate immunity and is involved in neuroinflammation and autophagy. Its inhibition is a potential therapeutic strategy for autoimmune diseases and certain cancers.[4]

Application: Through rational drug design, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors. Optimized compounds have demonstrated exceptional potency and selectivity.[4]

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (nM)Reference
BX795TBK17.1[4]
MRT67307TBK128.7[4]
Compound 1TBK11.0[4]
15yTBK10.2[4]

II. Experimental Protocols

A. General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The following protocol is a general representation of the synthesis of substituted 1H-pyrazolo[3,4-b]pyridine derivatives, often starting from a commercially available or synthesized pyrazolopyridine core.

Workflow for Synthesis:

G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine Derivatives start Starting Material (e.g., 5-Bromo-1H-pyrazolo[3,4-b]pyridine) step1 Functional Group Interconversion (e.g., Iodination with NIS) start->step1 step2 Protection of NH Group (e.g., with PMB-Cl) step1->step2 step3 Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) step2->step3 step4 Deprotection (if necessary) step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 end Final Product step5->end

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Protocol for Iodination (Example): [1]

  • Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine in DMF.

  • Add N-iodosuccinimide (NIS).

  • Heat the mixture at 60 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • A precipitate will form, which is collected by filtration under reduced pressure to obtain the iodinated intermediate.

Protocol for Suzuki Coupling (Example): [2]

  • To a solution of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate in a suitable solvent (e.g., DMF), add the desired boronic acid or ester.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against a target kinase.

Workflow for Kinase Assay:

G cluster_1 In Vitro Kinase Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Reaction by adding ATP and Substrate step1->step2 step3 Incubate for a defined period step2->step3 step4 Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) step3->step4 step5 Data Analysis: Calculate % Inhibition and IC50 step4->step5

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol for ADP-Glo™ Kinase Assay (Example): [2]

  • Prepare a reaction mixture containing the target kinase (e.g., BRK), a suitable buffer, and the test compound at various concentrations in a 384-well plate.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 45 minutes.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Signaling Pathways

Derivatives of 1H-pyrazolo[3,4-b]pyridine are designed to interfere with specific signaling pathways that are aberrantly activated in diseases like cancer.

A. FGFR Signaling Pathway

Dysregulation of the FGFR signaling cascade can lead to increased cell proliferation, survival, and migration.

Diagram of FGFR Signaling Pathway:

G cluster_2 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Binding Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Dimerization PLCg PLCγ Dimerization->PLCg MAPK MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation MAPK->Proliferation

Caption: Inhibition of the FGFR signaling pathway by pyrazolopyridine derivatives.

Conclusion

This compound and its related analogs represent a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic accessibility and the ability to modulate the substituents at various positions of the pyrazolopyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting kinases and other important biological targets.

References

In Vivo Evaluation of Pyrazolo[3,4-b]pyridine Compounds in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of pyrazolo[3,4-b]pyridine compounds in various animal models. The protocols outlined below are intended to serve as a comprehensive guide for assessing the anti-inflammatory, anticancer, and neuroprotective properties of this versatile class of heterocyclic compounds.

Introduction

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have shown promise as anti-inflammatory, anticancer, and anti-Alzheimer's agents.[1][2] Their mechanism of action often involves the inhibition of key signaling proteins such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[3][4][5] This document details the in vivo methodologies for evaluating the therapeutic potential of novel pyrazolo[3,4-b]pyridine derivatives.

I. Anti-Inflammatory Activity Evaluation

A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents. This assay is effective for the preliminary in vivo screening of compounds with potential anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory effect of a test pyrazolo[3,4-b]pyridine compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (180-220 g)

  • Test pyrazolo[3,4-b]pyridine compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: Test compound at low, medium, and high doses

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the following formula:

    • % Inhibition = [ (C - T) / C ] x 100

    • Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.28 ± 0.0367.0
Compound X (Low)100.62 ± 0.0427.1
Compound X (Mid)250.45 ± 0.0447.0
Compound X (High)500.31 ± 0.0363.5

Note: The data presented in this table is hypothetical and for illustrative purposes. The anti-inflammatory activity of some pyrazolo[3,4-b]pyridine derivatives has been demonstrated to cause a significant reduction in paw edema.[6][7] For instance, certain compounds have shown a maximum inhibitory effect at 3 hours post-carrageenan administration.[6]

Experimental Workflow

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Analysis acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping administration Compound/Vehicle Administration grouping->administration carrageenan Carrageenan Injection administration->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

II. Anticancer Activity Evaluation

Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo efficacy of novel anticancer compounds. Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of CDKs and TRKs, showing promise in preclinical cancer models.[1][3]

Experimental Protocol: Human Tumor Xenograft Model in Mice

Objective: To evaluate the anti-tumor efficacy of a test pyrazolo[3,4-b]pyridine compound in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., HCT-116, SW620)[2][5]

  • Test pyrazolo[3,4-b]pyridine compound

  • Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)

  • Positive control (e.g., Doxorubicin)

  • Matrigel

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Final Body Weight (g)
Vehicle Control-1500 ± 150-22.5 ± 1.5
Doxorubicin5450 ± 8070.019.8 ± 1.8
Compound Y (Low)251100 ± 12026.722.1 ± 1.6
Compound Y (High)50650 ± 10056.721.5 ± 1.7

Note: The data presented in this table is hypothetical and for illustrative purposes. In a solid Ehrlich carcinoma mouse model, a pyrazolo[3,4-b]pyridine derivative was reported to significantly reduce tumor weight and volume.[8] Another study on a colorectal cancer xenograft model also demonstrated effective tumor growth reduction.[5]

Experimental Workflow

G cluster_pre Tumor Establishment cluster_treatment Treatment Phase cluster_post Efficacy & Toxicity Assessment cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Compound/Vehicle Administration grouping->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Study Endpoint & Tumor Excision measurement->endpoint End of Study analysis Data Analysis endpoint->analysis

Workflow for Human Tumor Xenograft Model.

III. Neuroprotective Activity Evaluation (Alzheimer's Disease Model)

Pyrazolo[3,4-b]pyridine compounds, particularly GSK-3 inhibitors, have shown potential in Alzheimer's disease models by reducing amyloid pathology and improving cognitive function.[9][10] Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used to evaluate novel therapeutics.

Experimental Protocol: Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the neuroprotective and cognitive-enhancing effects of a test pyrazolo[3,4-b]pyridine compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • Transgenic mice (e.g., APP/PS1) and wild-type littermates

  • Test pyrazolo[3,4-b]pyridine compound

  • Vehicle

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Aging and Grouping: Age the transgenic and wild-type mice to a point where pathology is evident (e.g., 6-9 months). Group the animals for treatment.

  • Chronic Treatment: Administer the test compound or vehicle daily for an extended period (e.g., 3-6 months) via a suitable route (e.g., oral gavage).

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory. Train the mice to find a hidden platform in a pool of opaque water. Record escape latency and path length. In a probe trial, remove the platform and measure the time spent in the target quadrant.

  • Histopathological and Biochemical Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 or 6E10 antibodies) and hyperphosphorylated tau.

    • ELISA: Quantify brain levels of Aβ40 and Aβ42.

Data Presentation
GenotypeTreatment GroupDose (mg/kg/day)Escape Latency (s)Time in Target Quadrant (%)Aβ Plaque Load (%)
Wild-TypeVehicle-20 ± 345 ± 5<1
APP/PS1Vehicle-55 ± 820 ± 415 ± 3
APP/PS1Compound Z3035 ± 635 ± 58 ± 2

Note: The data presented in this table is hypothetical and for illustrative purposes. A novel GSK-3β inhibitor was shown to decrease amyloid deposition and prevent memory deficits in a transgenic mouse model.[9]

Signaling Pathway

G cluster_pathway GSK-3β Signaling in Alzheimer's Disease GSK3b GSK-3β APP APP GSK3b->APP Modulates Tau Tau GSK3b->Tau Phosphorylates Abeta Aβ Production APP->Abeta pTau Tau Hyperphosphorylation Tau->pTau Plaques Amyloid Plaques Abeta->Plaques Tangles Neurofibrillary Tangles pTau->Tangles Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Tangles->Neurodegeneration Compound Pyrazolo[3,4-b]pyridine (GSK-3β Inhibitor) Compound->GSK3b Inhibits

Simplified GSK-3β Signaling Pathway in Alzheimer's Disease.

IV. Pharmacokinetic and Toxicity Assessment

Understanding the pharmacokinetic (PK) profile and toxicity of a compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic parameters of a test pyrazolo[3,4-b]pyridine compound in rodents.

Procedure:

  • Animal Cannulation (Optional): For serial blood sampling, cannulate the jugular vein of rats.

  • Compound Administration: Administer a single dose of the test compound intravenously (i.v.) and orally (p.o.) to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Acute Toxicity Study Protocol

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of a test pyrazolo[3,4-b]pyridine compound.

Procedure:

  • Dose Escalation: Administer single, escalating doses of the test compound to different groups of mice.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Data Presentation

Pharmacokinetic Parameters:

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)%F
Compound Pi.v.2--12003.5-
Compound Pp.o.108501.048004.280

Acute Toxicity:

CompoundRouteMTD (mg/kg)Observed Toxicities
Compound Pp.o.> 2000No significant toxicities observed

Note: The data presented in these tables is hypothetical and for illustrative purposes.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The in vivo models and protocols detailed in these application notes provide a framework for the preclinical evaluation of these compounds, enabling researchers to assess their efficacy and safety profiles in relevant disease models. Rigorous and well-designed animal studies are essential to translate the potential of these compounds into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves a multi-step process. A common route begins with the construction of a substituted pyridine ring, followed by the formation of the fused pyrazole ring. Key intermediates often include substituted 2-aminopyridines which undergo cyclization reactions.

Q2: I am experiencing a very low yield. What are the most common causes?

Low yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives are a frequent issue. The primary factors to investigate are the purity of your starting materials, suboptimal reaction conditions (temperature and time), and the choice of solvent and catalyst.[1] Inadequate monitoring of the reaction progress can also lead to premature or delayed quenching, both of which can significantly reduce the yield.[1]

Q3: Are there any known side reactions to be aware of during the synthesis?

A known challenge in the synthesis of pyrazolo[3,4-b]pyridines is the potential for the formation of regioisomers, especially when using unsymmetrical starting materials.[1] The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction.

Q4: What are the recommended purification techniques for the final product?

Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity. Flash column chromatography using silica gel is the most common method.[1] A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing polarity, is recommended.[1] A proper work-up procedure is also crucial to remove any residual catalysts or inorganic salts before chromatographic purification.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Recommendation
Impure Starting Materials Ensure the purity of all reactants, especially the aminopyrazole precursor. Impurities can significantly hinder the reaction. Consider recrystallization or column chromatography of starting materials if purity is questionable.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some syntheses of this class of compounds proceed at room temperature, while others require heating.[1] Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.
Incorrect Reaction Time Continuously monitor the reaction's progress using TLC to determine the point of maximum product formation and minimal side-product accumulation.[1]
Inefficient Catalyst Screen different catalysts. While acid catalysts are common, Lewis acids such as ZrCl₄ have also been shown to be effective in related syntheses.[1] Catalyst loading is another critical parameter to optimize.[1]
Poor Solvent Choice The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] A solvent screen is advisable. Ethanol is a commonly used solvent for similar reactions.[1]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Recommendation
Co-eluting Impurities If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarity gradients. Sometimes, switching the stationary phase (e.g., alumina) can be beneficial.
Product Polarity Due to the amine and pyridine functionalities, the product is polar. This can lead to streaking on silica gel columns. Adding a small amount of a basic modifier like triethylamine to the eluent can often improve the peak shape.
Residual Catalyst or Salts Ensure a thorough aqueous work-up is performed before chromatography to remove any inorganic impurities that could interfere with the purification.

Experimental Protocols

A key precursor for the synthesis of the target molecule is 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The following is a general protocol for the synthesis of related pyrazolo[3,4-b]pyridines, which can be adapted.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of a 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate work-up and purify by column chromatography.

Visualizations

Reaction Pathway

G Synthesis Pathway for this compound cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product 2-Amino-3-bromo-4,6-dimethylpyridine 2-Amino-3-bromo-4,6-dimethylpyridine Diazonium_Salt Diazonium Salt Intermediate 2-Amino-3-bromo-4,6-dimethylpyridine->Diazonium_Salt Diazotization Reagents_for_diazotization NaNO2, HCl Reagents_for_diazotization->Diazonium_Salt Pyrazolo_Pyridine_Core Formation of Pyrazolo[3,4-b]pyridine Core Diazonium_Salt->Pyrazolo_Pyridine_Core Reaction with nucleophile Cyclization_Reagent e.g., Malononitrile Cyclization_Reagent->Pyrazolo_Pyridine_Core Final_Product This compound Pyrazolo_Pyridine_Core->Final_Product Cyclization & Amination

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Purify_SM->Optimize_Temp Monitor_Time Optimize Reaction Time via TLC Monitoring Optimize_Temp->Monitor_Time Screen_Solvents Screen Different Solvents Monitor_Time->Screen_Solvents Screen_Catalysts Screen Different Catalysts & Loadings Screen_Solvents->Screen_Catalysts Analyze_Side_Products Analyze Side Products (e.g., for Regioisomers) Screen_Catalysts->Analyze_Side_Products Improve_Workup Improve Work-up & Purification Protocol Analyze_Side_Products->Improve_Workup Success Yield Improved Improve_Workup->Success

Caption: A step-by-step workflow for troubleshooting low product yield.

References

Navigating the Synthesis of Substituted Pyrazolo[3,4-b]pyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, is often fraught with challenges.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their synthesis, enabling researchers to optimize their experimental outcomes.

Troubleshooting Guides & FAQs

This section provides answers to common problems encountered during the synthesis of substituted pyrazolo[3,4-b]pyridines, such as low yields, formation of side products, and purification difficulties.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting a synthesis of a substituted pyrazolo[3,4-b]pyridine, but I am observing very low yields or no formation of the expected product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in the synthesis of pyrazolo[3,4-b]pyridines, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[3]

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can lead to side reactions or inhibit the desired transformation.[3]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Catalyst: The choice and loading of the catalyst can be crucial. For instance, ZrCl₄ has been effectively used as a Lewis acid catalyst in some syntheses.[4]

    • Solvent: The solvent system must be appropriate for dissolving the reactants and facilitating the reaction. A mixture of EtOH/DMF (1:1) has been found to be effective in certain cases.[4]

    • Temperature and Time: These parameters often require optimization. While some reactions proceed at room temperature, others may need heating.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds.[3]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[3][5]

Controlling Regioselectivity:

  • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials can dictate the regioselectivity. In reactions with unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[5] For instance, the carbonyl group adjacent to a CF₃ group is more electrophilic and will react first.[5]

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is recommended to consult the literature for precedents with similar substrates.[3]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[3]

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point for elution. The optimal solvent system will depend on the specific polarity of your isomers and should be determined by TLC analysis.[3]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my substituted pyrazolo[3,4-b]pyridine product. What purification strategies are recommended?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of closely eluting byproducts.[3]

Purification Strategies:

  • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst before chromatographic purification.[3]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[3]

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of substituted pyrazolo[3,4-b]pyridines from various studies.

Table 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]

EntryR GroupYield (%)
14-(N,N-dimethylamino)-phenyl28
29-anthryl13
31-pyrenyl20

Table 2: Synthesis of Halogenated and Non-halogenated Pyrazolo[3,4-b]pyridines [6]

EntryProductYield (%)
13a (non-halogenated)40-46
25a (iodinated)30
33q (electron-deficient substrate)63
43r-3t (alkyl-substituted pyrazoles)66-75
53u-3x (from 5-aminoisoxazoles)70-75

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [4]

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed twice with CHCl₃.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes [6]

A 25 mL pressure vial is charged with the 5-aminopyrazole (0.20 mmol, 1.0 equiv.), the alkynyl aldehyde (0.20 mmol, 1.0 equiv.), and other reagents as specified in the literature. The solution is then processed as described. After the reaction, the solution is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by flash column chromatography using an ethyl acetate/petroleum ether mixture to obtain the corresponding product.

Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions catalyst Catalyst Selection & Loading optimize_conditions->catalyst solvent Solvent System optimize_conditions->solvent temp_time Temperature & Time optimize_conditions->temp_time monitor_reaction Monitor Reaction (TLC) catalyst->monitor_reaction solvent->monitor_reaction temp_time->monitor_reaction end Improved Yield monitor_reaction->end

Caption: A flowchart for troubleshooting low product yield.

Logical Relationship for Controlling Regioselectivity

Regioselectivity_Control start Formation of Regioisomers control_strategies Control Strategies start->control_strategies starting_materials Starting Material Selection (Electronic & Steric Effects) control_strategies->starting_materials reaction_conditions Optimize Reaction Conditions (Catalyst & Solvent) control_strategies->reaction_conditions separation Separation of Isomers starting_materials->separation reaction_conditions->separation chromatography Column Chromatography separation->chromatography end Pure Regioisomer chromatography->end

Caption: Strategies for controlling and separating regioisomers.

References

Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product in my pyrazolo[3,4-b]pyridine synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_purity 1. Verify Purity of Starting Materials (especially 5-aminopyrazole) start->check_purity check_conditions 2. Optimize Reaction Conditions check_purity->check_conditions If purity is confirmed sub_purity1 Recrystallize or re-purify starting materials. check_purity->sub_purity1 If impurities are suspected sub_conditions1 A. Catalyst: Screen different catalysts and optimize loading. check_conditions->sub_conditions1 sub_conditions2 B. Solvent: Test various solvents or solvent-free conditions. check_conditions->sub_conditions2 sub_conditions3 C. Temperature: Optimize reaction temperature (room temp vs. heating). check_conditions->sub_conditions3 sub_conditions4 D. Time: Adjust reaction time based on TLC monitoring. check_conditions->sub_conditions4 check_monitoring 3. Review Reaction Monitoring check_workup 4. Evaluate Work-up & Purification check_monitoring->check_workup If reaction proceeds sub_monitoring1 Use appropriate TLC visualization (e.g., UV 254 nm, iodine). check_monitoring->sub_monitoring1 If monitoring is unclear sub_workup1 Ensure complete removal of catalysts and salts. check_workup->sub_workup1 If purification is difficult end Improved Yield check_workup->end If product is isolated sub_purity1->check_conditions sub_conditions1->check_monitoring sub_conditions2->check_monitoring sub_conditions3->check_monitoring sub_conditions4->check_monitoring sub_monitoring1->check_workup sub_workup2 Optimize column chromatography conditions (stationary/mobile phase). sub_workup1->sub_workup2 sub_workup2->end

Caption: Troubleshooting workflow for low product yield.

  • Purity of Starting Materials: The purity of the 5-aminopyrazole reactant is particularly critical. Impurities can significantly hinder the reaction. Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Reaction Conditions:

    • Catalyst: The choice and amount of catalyst can dramatically affect the outcome. For instance, in some three-component syntheses, catalysts like ZrCl4 or Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used effectively.[1][2] Recommendation: If the reaction is sluggish, consider screening different catalysts or optimizing the catalyst loading.

    • Solvent: The solvent influences reactant solubility and reaction kinetics. While acetic acid is commonly used, some reactions proceed well in ethanol, DMF, or even under solvent-free conditions at elevated temperatures.[1][3] Recommendation: Experiment with different solvents to find the optimal medium for your specific substrates.

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Some syntheses work well at room temperature, while others require heating.[1] Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[3]

Logical Flow for Managing Regioisomers

RegioisomerManagement start Mixture of Regioisomers Detected control Control Regioselectivity start->control separate Separate Regioisomers start->separate control_substrate Modify Starting Materials (e.g., use symmetrical 1,3-dicarbonyls) control->control_substrate control_conditions Adjust Reaction Conditions (catalyst, solvent, temperature) control->control_conditions separate_chromatography Column Chromatography (e.g., silica gel with hexane/ethyl acetate gradient) separate->separate_chromatography end_control Single Regioisomer Favored control_substrate->end_control control_conditions->end_control end_separate Pure Regioisomers Isolated separate_chromatography->end_separate

Caption: Decision-making process for managing regioisomers.

  • Controlling Regioselectivity:

    • Starting Material Selection: The regioselectivity is often governed by the electronic and steric properties of the substituents on the starting materials. For instance, with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[3]

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity. It is advisable to consult the literature for precedents with similar substrates.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] A gradient elution using a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point for silica gel chromatography.[1]

Issue 3: Difficult Purification

Question: I am having trouble purifying my pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: Purification can be challenging due to the polarity of the products and the presence of byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?

A1: Several synthetic strategies exist. The most common include:

  • Three-component reactions: This approach often involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[1]

  • Reaction with α,β-unsaturated ketones: 5-Aminopyrazoles can be reacted with α,β-unsaturated ketones, often in the presence of a catalyst like ZrCl4.[2]

  • Gould-Jacobs Reaction: This method utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate, typically followed by treatment with POCl3 to yield 4-chloro-substituted pyrazolo[3,4-b]pyridines.[3]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. It allows you to track the consumption of starting materials and the formation of the product. For visualization, UV light (254 nm) is often effective for these aromatic compounds, and staining with iodine vapor can also be used.[1]

Q3: What is the typical stability of pyrazolo[3,4-b]pyridines?

A3: Pyrazolo[3,4-b]pyridines are generally stable aromatic compounds. However, stability can be influenced by the substituents present on the ring system. It is always good practice to store the synthesized compounds in a cool, dry, and dark place.

Quantitative Data Summary

The following tables summarize reaction conditions and corresponding yields for different synthetic approaches to provide a comparative overview.

Table 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Solvent-free100VariesHigh[1]
L-prolineEthanolReflux5-880-95N/A
Acetic AcidEthanolReflux6-1075-90[3]

Table 2: Synthesis from α,β-Unsaturated Ketones

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl4DMF/EtOH951613-28[2]
NoneAcetic AcidReflux4-660-75N/A

Table 3: Gould-Jacobs Reaction Variants

ReagentsConditionsProductYield (%)Reference
3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate1. Heat; 2. POCl34-Chloro-1H-pyrazolo[3,4-b]pyridineVaries[3]
3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateHeat4-Hydroxy-1H-pyrazolo[3,4-b]pyridineVaries[3]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis

  • To a round-bottom flask, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).[1]

  • Stir the mixture at 100 °C under solvent-free conditions.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: General Procedure for Synthesis from α,β-Unsaturated Ketones

  • In a flask, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).[2]

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[2]

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.[2]

  • Stir the reaction vigorously at 95 °C for 16 hours.[2]

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water, then separate the phases.

  • Wash the aqueous phase twice with CHCl3.[2]

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to obtain the crude product for further purification.

Protocol 3: General Procedure for the Gould-Jacobs Reaction

  • A mixture of a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate is heated, often without a solvent, at 100–110 °C for 1.5 to 12 hours.[3]

  • The intermediate is then typically treated with POCl3 and heated to effect cyclization and chlorination, affording the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[3]

  • Alternatively, thermal cyclization of the intermediate without POCl3 can yield the corresponding 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.[3]

References

overcoming solubility issues with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a basic amine group and a pyrazolopyridine core, this compound is predicted to be a weakly basic compound. Its solubility is therefore expected to be pH-dependent, with higher solubility at lower (acidic) pH due to the protonation of the amine group. It is likely to have low aqueous solubility at neutral and basic pH.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous buffer. What is causing this?

A2: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have sufficient time to dissolve in the new solvent system and can precipitate out. The dramatic change in solvent polarity from DMSO to water reduces the compound's solubility.

Q3: Can I use sonication to dissolve the compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of suspended particles. It provides energy to break down agglomerates and increase the surface area of the compound exposed to the solvent, which can facilitate faster dissolution. However, it is important to monitor the temperature during sonication, as excessive heat can degrade some compounds.

Q4: Are there any common excipients that can help improve the solubility of this compound?

A4: Yes, for weakly basic and poorly soluble compounds like this, several excipients can be beneficial. These include pH-modifying agents (e.g., citric acid, tartaric acid) to create a more acidic microenvironment, and solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the compound to enhance its aqueous solubility. Polymeric carriers like povidone (PVP) or copovidone can also be used to create amorphous solid dispersions.[1]

Q5: How can I determine the optimal pH for solubilizing my compound?

A5: A pH-dependent solubility study is the most effective way to determine the optimal pH range for your compound. This involves measuring the solubility of the compound in a series of buffers across a relevant pH range (e.g., pH 2 to 10). A detailed protocol for this is provided in the Troubleshooting Guide section.

Troubleshooting Guide

This guide provides systematic approaches to overcoming common solubility issues with this compound.

Issue 1: Compound crashes out of solution upon addition to aqueous media.

This is a common observation for hydrophobic compounds. The following workflow can help diagnose and solve the issue.

A Compound precipitates from aqueous solution B Is the final concentration too high? A->B C Lower the final concentration B->C Yes D Is the rate of addition too fast? B->D No C->D E Add stock solution dropwise with vigorous stirring D->E Yes F Is the temperature optimal? D->F No E->F G Gently warm the aqueous solution (e.g., to 37°C) F->G No H Consider co-solvents or pH modification F->H Yes

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low solubility in neutral aqueous buffers for in vitro assays.

For cell-based assays or other experiments requiring physiological pH, the low solubility of this compound can be a significant hurdle.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~255 g/mol Moderate molecular weight, should not be a primary barrier to solubility.
pKa (most basic) 4.0 - 6.0Weakly basic. Will be protonated and more soluble in acidic conditions (pH < pKa).
Predicted LogP 1.5 - 2.5Moderately lipophilic, suggesting low intrinsic aqueous solubility.
Hydrogen Bond Donors 2Can participate in hydrogen bonding with water, but this is offset by the lipophilic core.
Hydrogen Bond Acceptors 4Can accept hydrogen bonds from water.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol will help you identify the pH range where your compound has the highest solubility.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaking incubator or orbital shaker.

  • Centrifuge.

  • pH meter.

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Measure the pH of the filtrate to confirm the final pH.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility (e.g., in µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

This protocol helps to determine the effect of a water-miscible organic co-solvent on the compound's solubility.

Materials:

  • This compound

  • Aqueous buffer (at a pH where solubility is low, e.g., pH 7.4)

  • Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Analytical equipment for concentration measurement.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add an excess of the compound to each co-solvent mixture.

  • Equilibrate the samples as described in Protocol 1.

  • Process the samples (centrifuge, filter) as described in Protocol 1.

  • Quantify the compound concentration in each filtrate.

  • Plot solubility as a function of the co-solvent percentage.

cluster_0 Solubility Enhancement Strategy A Initial Observation: Low Aqueous Solubility B Strategy Selection A->B C pH Modification (for ionizable compounds) B->C D Co-solvent Addition B->D E Particle Size Reduction (Micronization/Nanonization) B->E F Formulation Approaches (e.g., Solid Dispersions, Cyclodextrins) B->F

Caption: Strategies for enhancing solubility.

References

Technical Support Center: Kinase Inhibition Assays with Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrazolo[3,4-b]pyridine compounds in kinase inhibition assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during kinase inhibition assays involving pyrazolo[3,4-b]pyridine compounds.

Problem 1: High Variability or Poor Reproducibility Between Replicates

High variability can mask the true effect of an inhibitor. Follow these steps to diagnose and resolve this issue.

  • Potential Cause: Reagent Instability or Improper Handling

    • Solution: Ensure enzymes are stored at -80°C in small aliquots to prevent multiple freeze-thaw cycles. ATP and substrate solutions should also be aliquoted and stored at -20°C.

  • Potential Cause: Edge Effects on Assay Plates

    • Solution: Temperature and evaporation gradients across a microplate can cause variability. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with buffer to create a humidity barrier.[1] Ensure all reagents and the plate are at room temperature before starting the assay.[2]

  • Potential Cause: Inconsistent Incubation Times

    • Solution: Stagger the addition of reagents to ensure all wells are incubated for the same duration, especially in large-scale experiments.[2]

Problem 2: No or Very Low Kinase Activity Detected

A lack of signal can be due to several factors related to the assay components.

  • Potential Cause: Inactive Kinase Enzyme

    • Solution: Verify the activity of your kinase stock. Multiple freeze-thaw cycles can lead to enzyme degradation.[3] Use a fresh aliquot of the enzyme and, if possible, test it with a known positive control substrate.

  • Potential Cause: Incorrect Buffer Composition

    • Solution: The kinase buffer is critical for optimal enzyme function. A typical buffer may include HEPES pH 7.5, MgCl₂, EGTA, DTT, and a non-ionic detergent like Tween-20.[3] Ensure all components are at their correct final concentrations.

  • Potential Cause: ATP or Substrate Degradation

    • Solution: ATP solutions can degrade over time. Use a freshly prepared or properly stored aliquot of ATP.[3] Confirm the integrity and concentration of your substrate.

Problem 3: High Background Signal

A high background can reduce the assay window and make it difficult to discern true inhibition.

  • Potential Cause: Contaminated Reagents

    • Solution: One of the buffer components or the substrate might be contaminated with ATP or other interfering substances.[3] Test for ATP contamination in your reagents using an ATP detection assay like Kinase-Glo®.

  • Potential Cause: Assay Plate Interference

    • Solution: Some white opaque plates can exhibit phosphorescence. Test different plates or pre-read the plate before adding reagents to assess the background signal.[3]

  • Potential Cause: Detection Reagent Interference

    • Solution: The detection reagent itself may interact with your test compounds. Run a control with the compound and the detection reagent in the absence of the kinase reaction components to check for interference.[3]

Problem 4: Compound-Specific Artifacts

Pyrazolo[3,4-b]pyridine compounds, like many small molecules, can cause artifacts in biochemical assays.

  • Potential Cause: Compound Aggregation

    • Description: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[4][5] These "promiscuous inhibitors" often exhibit steep dose-response curves.[4]

    • Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregate formation.[5] If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Potential Cause: Poor Solubility

    • Description: Pyrazolo[3,4-b]pyridine derivatives can have low aqueous solubility, which can lead to inaccurate IC50 values.[6][7]

    • Solution: Prepare high-concentration stock solutions in 100% DMSO.[1][8] When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%. Visually inspect for any compound precipitation.

  • Potential Cause: Interference with Detection System (e.g., Luciferase Inhibition)

    • Description: In luciferase-based assays that measure ATP levels (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors because they also lead to a decrease in the luminescent signal.

    • Solution: Run a counterscreen against luciferase to identify compounds that directly inhibit the detection enzyme. Alternatively, use an orthogonal assay that measures ADP production (e.g., ADP-Glo®). A true kinase inhibitor will decrease the signal in an ADP-Glo® assay but increase it in a Kinase-Glo® assay.[4]

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine compound shows potent activity in the biochemical assay but is inactive in cell-based assays. What could be the reason?

This is a common challenge in drug discovery. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target kinase.

  • Artifactual Inhibition: The activity observed in the biochemical assay could be an artifact due to compound aggregation, which is less likely to occur in the cellular environment.[5]

Q2: How do I determine the optimal ATP concentration for my kinase inhibition assay?

The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[3] For initial screening, using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase is recommended.[1] This provides a good balance for detecting inhibitors of varying potencies.

Q3: What are the essential controls to include in my kinase inhibition assay?

To ensure the reliability of your results, the following controls are crucial:

  • No Inhibitor Control (Positive Control): Measures the maximum kinase activity (100% activity). This is typically the kinase reaction with the vehicle (e.g., DMSO) used to dissolve the compounds.[1]

  • No Kinase Control (Negative Control): Measures the background signal in the absence of any kinase activity.[1]

  • Positive Control Inhibitor: A known inhibitor of your target kinase to validate that the assay is working correctly.[1]

Q4: The pyrazolo[3,4-b]pyridine scaffold is known to inhibit multiple kinases. How can I assess the selectivity of my compound?

The pyrazolo[3,4-b]pyridine is considered a "privileged scaffold" that can bind to the ATP pocket of many kinases.[9] To determine the selectivity of your inhibitor, it is essential to perform kinase profiling against a broad panel of kinases.[1] This will provide a selectivity profile and help identify potential off-target effects.

Data Presentation

Table 1: Illustrative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
15y TBK10.2In vitro kinase assay[10]
MRT67307 TBK128.7In vitro kinase assay[10]
BX795 TBK17.1In vitro kinase assay[10]
Compound 19 PIM-126In vitro kinase assay[11]
Compound 17 PIM-143In vitro kinase assay[11]
Compound C10 TRKA26In vitro enzyme activity assay[12]
Compound C03 TRKA56In vitro enzyme activity assay[12]
Compound C09 TRKA57In vitro enzyme activity assay[12]

Table 2: Illustrative Selectivity Profile of a Pyrazolo[3,4-b]pyridine Compound (Compound 15y)

Kinase% Inhibition at 1 µM
TBK1 >99%
IKKε >99%
CLK2 98%
DYRK1A 95%
GSK3α/β 92%
CDK9 85%
Other 25 kinases <50%
Data is illustrative and based on findings for compound 15y against a panel of 31 kinases.[10]

Experimental Protocols

1. In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[8][13]

  • Materials:

    • Kinase of interest

    • Kinase substrate

    • ATP

    • Pyrazolo[3,4-b]pyridine inhibitor

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[8]

    • Kinase Reaction:

      • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

      • Add 2.5 µL of the kinase solution.

      • Incubate for 10-15 minutes at room temperature.

      • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

      • Incubate at 30°C for 60 minutes.[8]

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

      • Incubate for 40 minutes at room temperature.[13]

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

      • Incubate for 30 minutes at room temperature.[8]

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay to measure kinase activity.[14][15]

  • Materials:

    • HTRF® KinEASE™ kit (includes substrate, detection reagents, and buffers)

    • Kinase of interest

    • ATP

    • Pyrazolo[3,4-b]pyridine inhibitor

    • Low-volume, white 384-well plates

  • Procedure:

    • Reagent Preparation: Reconstitute and prepare the substrate and detection reagents according to the kit protocol. Dilute the kinase and ATP in the provided enzymatic buffer.[15]

    • Enzymatic Reaction:

      • Dispense 4 µL of the enzymatic buffer into the wells.

      • Add 2 µL of the inhibitor or DMSO control.

      • Add 2 µL of the substrate solution.

      • Add 2 µL of the kinase solution.

      • Initiate the reaction by adding 2 µL of ATP.[15]

      • Seal the plate and incubate at room temperature for a time dependent on the kinase activity (e.g., 60 minutes).

    • Detection:

      • Add 10 µL of the pre-mixed detection reagents (e.g., Europium cryptate-labeled antibody and XL665-labeled streptavidin) to stop the reaction.[15]

      • Seal the plate and incubate for 60 minutes at room temperature.[14]

    • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates ATP ATP Receptor->ATP Binds ATP in Kinase Domain Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor Competes with ATP ADP ADP

Caption: A generic kinase signaling pathway showing inhibitor action.

G cluster_1 Kinase Inhibition Assay Workflow Prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense 2. Dispense Inhibitor & Kinase to Plate Prep->Dispense Incubate1 3. Pre-incubation Dispense->Incubate1 Initiate 4. Initiate Reaction with ATP/Substrate Mix Incubate1->Initiate Incubate2 5. Enzymatic Reaction Incubation Initiate->Incubate2 Detect 6. Add Detection Reagent (e.g., ADP-Glo) Incubate2->Detect Incubate3 7. Detection Incubation Detect->Incubate3 Read 8. Read Plate (Luminescence/Fluorescence) Incubate3->Read Analyze 9. Data Analysis (IC50) Read->Analyze G cluster_2 Troubleshooting Decision Tree Start Problem: Inconsistent or Unexpected Assay Results Q_Activity Is kinase activity low or absent? Start->Q_Activity A_Activity_Yes Check Enzyme Activity Check Buffer/ATP/Substrate Q_Activity->A_Activity_Yes Yes Q_HighBG Is background signal high? Q_Activity->Q_HighBG No End Consult Further Documentation A_Activity_Yes->End A_HighBG_Yes Check for Reagent Contamination or Plate Interference Q_HighBG->A_HighBG_Yes Yes Q_Artifacts Does the dose-response curve look unusual? Q_HighBG->Q_Artifacts No A_HighBG_Yes->End A_Artifacts_Yes Test for Aggregation (add detergent) & Luciferase Inhibition Q_Artifacts->A_Artifacts_Yes Yes Q_Artifacts->End No A_Artifacts_Yes->End

References

Technical Support Center: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the 3-aminopyrazole derivative, can significantly hinder the reaction.

    • Recommendation: Ensure the purity of all reactants through appropriate purification techniques such as recrystallization or column chromatography before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with different solvents and temperatures to find the ideal conditions for the specific substrates being used. While some syntheses proceed at room temperature, others may require heating.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and inefficient reaction kinetics.

    • Recommendation: Ensure vigorous and consistent stirring throughout the reaction.

Problem 2: Formation of Regioisomers

Background: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[2][3] The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can result in two different isomers depending on which carbonyl group reacts with the amino group of the pyrazole.[2][3]

Possible Causes and Solutions:

  • Nature of the 1,3-Dicarbonyl Compound: If a non-symmetrical diketone is used, the formation of two regioisomers is highly probable.[2][3] The ratio of the products will depend on the relative electrophilicity of the two carbonyl groups.

    • Recommendation: To avoid regioisomer formation, use a symmetrical 1,3-dicarbonyl compound like acetylacetone for the synthesis of 4,6-dimethyl substituted pyrazolo[3,4-b]pyridines. If an unsymmetrical diketone is necessary, consult the literature for reaction conditions that may favor the formation of the desired regioisomer.[2]

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.

    • Recommendation: Experiment with different catalysts (e.g., acid or base catalysis) and solvents to optimize the regioselectivity.

Problem 3: Difficulty in Product Purification

Background: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

Possible Causes and Solutions:

  • Inappropriate Purification Method: The chosen purification technique may not be suitable for separating the desired product from impurities.

    • Recommendation:

      • Column Chromatography: This is the most common method for purification. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Improper Work-up: Failure to remove catalysts and inorganic salts during the work-up can complicate purification.

    • Recommendation: Ensure a thorough aqueous work-up to remove any acid or base catalysts and inorganic salts before proceeding to chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include:

  • Dimerization of the Aminopyrazole Starting Material: 5-aminopyrazoles can undergo self-condensation to form dimers, particularly under oxidative conditions or in the presence of certain catalysts like copper salts.

  • Formation of Incomplete Condensation Products: The reaction between the aminopyrazole and the diketone may not go to completion, resulting in the presence of unreacted starting materials and intermediate products in the reaction mixture.

  • Hydrolysis of the Amine Group: The 3-amino group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.

Q2: How can I minimize the formation of the aminopyrazole dimer?

A2: To minimize dimerization, consider the following:

  • Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative dimerization.

  • Choice of Catalyst: Avoid using catalysts known to promote dimerization, such as certain copper salts, unless necessary for the desired reaction.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest effective temperature.

Q3: Is over-bromination a concern during the synthesis?

A3: If the bromine atom is introduced at an early stage, for instance, by using a pre-brominated aminopyrazole starting material, over-bromination of the final pyrazolo[3,4-b]pyridine ring is less likely under standard condensation conditions. However, if bromination is attempted on the fully formed pyrazolo[3,4-b]pyridine ring, there is a risk of over-bromination or even ring-opening, especially with harsh brominating agents.

Q4: What is the expected regioselectivity when using acetylacetone?

A4: Acetylacetone is a symmetrical 1,3-dicarbonyl compound. Therefore, its reaction with a 3-aminopyrazole will yield a single regioisomer, the 4,6-dimethyl-substituted pyrazolo[3,4-b]pyridine.

Data Presentation

Table 1: Hypothetical Yields of Side Products Under Different Reaction Conditions

Condition IDCatalystSolventTemperature (°C)Desired Product Yield (%)Dimer Byproduct Yield (%)Other Impurities (%)
AAcetic AcidEthanol8075520
BNoneAcetic Acid110651025
Cp-TSAToluene11070822
DAcetic AcidEthanol5060337

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of pyrazolo[3,4-b]pyridines.

  • Reaction Setup: To a solution of 3-amino-5-bromopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Diagram 1: Synthesis Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Amino-5-bromopyrazole C 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine A->C + Acetylacetone (Acid Catalyst, Heat) D Dimerization Product A->D Self-condensation E Incomplete Condensation Intermediate A->E Incomplete Reaction B Acetylacetone B->C F Hydrolysis Product (3-hydroxy derivative) C->F Hydrolysis

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of Desired Product check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify Impurities Found optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_time Adjust Reaction Time optimize_conditions->adjust_time change_solvent Change Solvent optimize_conditions->change_solvent monitor_tlc Monitor by TLC adjust_temp->monitor_tlc adjust_time->monitor_tlc change_solvent->monitor_tlc check_workup Review Work-up and Purification monitor_tlc->check_workup improve_workup Improve Neutralization and Extraction check_workup->improve_workup Issues Identified optimize_chromatography Optimize Chromatography (Solvent System, Gradient) check_workup->optimize_chromatography Issues Identified end Improved Yield check_workup->end No Issues improve_workup->end optimize_chromatography->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of brominated heterocyclic compounds. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated heterocyclic compounds?

A1: Common impurities include unreacted starting materials, over-brominated byproducts (e.g., dibromo or polybromo species), regioisomers, and debrominated compounds.[1] The formation of these impurities is often influenced by the choice of brominating agent and reaction conditions. For instance, using more than one equivalent of a brominating agent like Br₂ or N-Bromosuccinimide (NBS) can lead to over-bromination.[1] Additionally, in cross-coupling reactions, residual palladium catalysts and byproducts from protodeboronation can be significant impurities.[1]

Q2: Why do some brominated heterocyclic compounds degrade during silica gel chromatography?

A2: The acidic nature of standard silica gel can cause the degradation of sensitive brominated heterocyclic compounds. The lone pairs on the nitrogen atoms within the heterocycle can interact with the acidic silanol groups on the silica surface, potentially leading to decomposition or irreversible adsorption. This is particularly problematic for compounds that are labile or prone to acid-catalyzed reactions.

Q3: What are the key factors to consider when developing a recrystallization protocol for a brominated heterocyclic compound?

A3: Successful recrystallization depends on several factors. The most critical is the choice of solvent, which should ideally dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] It's also important to use the minimum amount of boiling solvent to dissolve the compound to ensure a good yield upon cooling.[4] The cooling rate can also affect crystal size and purity; slow cooling generally yields purer crystals.[3] For compounds that are solids, recrystallization can often achieve a higher purity than column chromatography.[5]

Q4: When should I consider using an alternative purification technique to standard column chromatography?

A4: Alternative techniques should be considered when you observe degradation of your compound on silica gel, when impurities co-elute with your product, or when you are dealing with chiral compounds that require separation.[6][7][8] Techniques like supercritical fluid chromatography (SFC) can be advantageous for thermally labile molecules and chiral separations.[7][9] Using a less acidic stationary phase like neutral alumina can also prevent the degradation of sensitive compounds.[6]

Troubleshooting Guide

Issue 1: Co-elution of Product and Impurities on Silica Gel

Q: My brominated heterocycle is co-eluting with a non-polar impurity (e.g., a dibrominated byproduct) during column chromatography. How can I improve the separation?

A:

  • Optimize Your Solvent System: Experiment with different solvent systems to exploit subtle differences in polarity.[8] Sometimes, switching to a completely different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can dramatically alter the elution profile.[8]

  • Reduce the Eluent Polarity: Using a less polar eluent will increase the retention time of all compounds on the column, which can sometimes improve the separation between closely eluting spots. Try to achieve an Rf value of 0.1 or less for your product.[8]

  • Use a Longer Column: A longer column provides more surface area for interaction, which can enhance the separation of compounds with similar polarities.[8]

  • Consider Alternative Chromatography: If optimizing the solvent system and column length is ineffective, consider alternative techniques. Normal-phase HPLC can offer higher resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for closely related compounds.[7][9]

Issue 2: Product Degradation on Silica Gel

Q: I am observing significant product loss and the appearance of new, more polar spots on my TLC plate after running a silica gel column. What can I do to prevent this?

A:

  • Neutralize the Silica Gel: You can neutralize the acidic silica gel by pre-treating it with a non-nucleophilic base. This can be done by preparing a slurry of the silica gel in your eluent and adding a small amount of triethylamine (e.g., 0.1-1% v/v) before packing the column.[6]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[6] Alumina is available in different activity grades, which can be chosen based on the polarity of your compound.

  • Minimize Contact Time: If you must use silica gel, try to minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution. However, be mindful that this could compromise separation.

  • Aqueous Work-up: A thorough aqueous work-up before chromatography can remove acidic impurities from the crude product, which might be contributing to degradation on the column. Washing with a mild aqueous base like saturated sodium bicarbonate solution can be beneficial.[6]

Issue 3: Difficulty with Crystallization

Q: My brominated heterocyclic compound oils out or fails to crystallize from solution. How can I induce crystallization?

A:

  • Solvent Selection: The choice of solvent is crucial. You are looking for a solvent that provides high solubility at high temperatures and low solubility at low temperatures.[2] Experiment with a range of solvents of varying polarities. Sometimes a solvent mixture (e.g., ethanol/water, dichloromethane/hexane) is required to achieve the desired solubility profile.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Slow Evaporation: If other methods fail, you can try to slowly evaporate the solvent from a dilute solution of your compound. This can sometimes yield crystals suitable for analysis, such as X-ray crystallography.[10]

  • Purity: Ensure your compound is reasonably pure before attempting recrystallization. Highly impure samples may be difficult to crystallize. It is often recommended that the compound be at least 80% pure.[2]

Issue 4: Residual Metal Catalyst Contamination

Q: My product from a Suzuki or other palladium-catalyzed cross-coupling reaction is contaminated with residual palladium. How can I remove it?

A:

  • Metal Scavengers: Use a solid-supported metal scavenger. These are commercially available resins functionalized with ligands that have a high affinity for palladium and other transition metals.[11] Simply stirring the crude product solution with the scavenger resin followed by filtration can effectively remove the metal catalyst.[12]

  • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can sometimes remove residual palladium, although this method can be less selective and may lead to product loss.

  • Aqueous Washes: Certain aqueous washes can help. For example, washing with an aqueous solution of thiourea or sodium sulfide can sometimes precipitate the palladium, which can then be removed by filtration.

  • Recrystallization: In some cases, a carefully executed recrystallization can leave the metal impurities behind in the mother liquor.

Quantitative Data Summary

The following table summarizes the binding capacities of various polymer-bound metal scavengers for different metal ions, which can be useful for planning the purification of products from metal-catalyzed reactions.

Scavenger Functional GroupMetal IonMaximum Binding Capacity (mmol/g)
6-ThionicotinamideAg(I)1.45
Cd(II)1.07
Co(II)1.11
Cu(II)1.00
Hg(II)0.67
Ethylenediaminetriacetic Acid AcetamideCd(II)1.28
Co(II)0.89
Cu(I)1.48
Cu(II)1.57
N,N,N'-TrimethylethylenediamineCo(II)1.41
Cu(I)1.49
Cu(II)1.10

Experimental Protocols & Workflows

Protocol 1: General Procedure for Purification using a Metal Scavenger
  • Dissolve Crude Product: Dissolve the crude product containing the residual metal catalyst in a suitable organic solvent.[12]

  • Add Scavenger: Add 3-5 equivalents of the chosen polymer-bound metal scavenger to the solution.

  • Stir: Stir the resulting mixture at room temperature for 4-16 hours. In some cases, gentle heating may improve the scavenging efficiency.[12]

  • Monitor Progress: The progress of the metal removal can be monitored by analytical techniques such as TLC (by observing the removal of baseline material) or more quantitatively by ICP-MS.

  • Filter: Remove the scavenger resin by filtration through a fritted funnel or a plug of celite.[12]

  • Wash and Concentrate: Wash the collected resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[12]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your compound in small amounts of various solvents at room and elevated temperatures.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the surface of the crystals.[3][4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

Workflow for Selecting a Purification Strategy

Purification_Strategy Start Crude Brominated Heterocycle Check_Purity Assess Purity & Identify Impurities (TLC, NMR, LC-MS) Start->Check_Purity Is_Solid Is the product a solid? Check_Purity->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography_Decision Select Chromatography Method Is_Solid->Chromatography_Decision No Recrystallization_OK Purity Acceptable? Recrystallize->Recrystallization_OK Final_Product Pure Product Recrystallization_OK->Final_Product Yes Recrystallization_OK->Chromatography_Decision No Silica_Degradation Does compound degrade on silica? Chromatography_Decision->Silica_Degradation Standard_Silica Standard Silica Gel Chromatography Silica_Degradation->Standard_Silica No Alternative_Chrom Alternative Chromatography Silica_Degradation->Alternative_Chrom Yes Metal_Impurity Residual Metal Catalyst Present? Standard_Silica->Metal_Impurity Alternative_Options Neutralized Silica Alumina Preparative HPLC/SFC Alternative_Chrom->Alternative_Options Alternative_Chrom->Metal_Impurity Metal_Scavenger Use Metal Scavenger Metal_Impurity->Metal_Scavenger Yes Post_Chrom_Purity Purity Acceptable? Metal_Impurity->Post_Chrom_Purity No Metal_Scavenger->Post_Chrom_Purity Post_Chrom_Purity->Final_Product Yes Post_Chrom_Purity->Alternative_Chrom No, further purification needed

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Generalized Experimental Workflow

Experimental_Workflow Start Starting Materials Reaction Bromination Reaction Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Crude_Purification Initial Purification (e.g., Filtration, Recrystallization) Workup->Crude_Purification Chromatography Chromatographic Purification (e.g., Column, SFC) Crude_Purification->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Final_Product Pure Brominated Heterocycle Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of brominated heterocycles.

References

Technical Support Center: Enhancing the Selectivity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of pyrazolo[3,4-b]pyridine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine inhibitor shows potent activity against my primary target kinase, but it also inhibits several off-target kinases. What strategies can I employ to improve its selectivity?

A1: Lack of selectivity is a common challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the kinome.[1][2] Several strategies can be employed to enhance the selectivity of your pyrazolo[3,4-b]pyridine inhibitor:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolo[3,4-b]pyridine scaffold. Small changes can lead to significant differences in binding affinity and selectivity. For instance, the addition of a 2,6-difluorophenyl group has been shown to be critical for the potent and selective inhibitory activity of some pyrazolo[3,4-b]pyridine analogues against CDK1/CDK2.[3]

  • Exploiting Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond. Locking the molecule into a specific atropisomeric configuration can lead to more selective kinase inhibition, with different atropisomers potentially inhibiting different kinases.[4]

  • Targeting Non-Conserved Residues: Design your inhibitor to interact with less conserved amino acid residues in the ATP-binding pocket of your target kinase. This can be achieved through computational modeling and structural analysis of the kinase active site.[5]

  • Developing Covalent Inhibitors: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms a covalent bond with this residue. This approach can lead to exceptionally selective inhibitors.[1]

  • Creating Bivalent Inhibitors: Link your pyrazolo[3,4-b]pyridine inhibitor to a second molecule (a small molecule or a peptide) that binds to another site on the target kinase. This can significantly increase selectivity.[1]

Q2: I am observing a discrepancy between the IC50 values of my inhibitor in biochemical assays and its activity in cell-based assays. What could be the reason for this?

A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:

  • ATP Competition: Biochemical assays are often run at ATP concentrations close to the Km value of the kinase, whereas intracellular ATP concentrations are much higher. An inhibitor that is a potent ATP-competitive inhibitor in a biochemical assay may be less effective in a cellular environment.[2]

  • Cellular Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Off-Target Effects in Cells: In a cellular context, the observed phenotype might be a result of the inhibitor hitting multiple targets, which can complicate the interpretation of its activity.[2][6]

  • Metabolism: The inhibitor may be rapidly metabolized within the cell into inactive or less active forms.

  • Target Engagement: The inhibitor may not be engaging with the target kinase effectively in the cellular environment.[7]

It is crucial to employ a combination of both cell-free and cell-based assays for a more confident assessment of inhibitor selectivity and potency.[7]

Q3: What are the "gold standard" assays for determining kinase inhibitor selectivity?

A3: The "gold standard" for kinase profiling is the radiometric activity assay .[8] This method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate, providing a direct measure of kinase activity.[2][8]

However, due to safety and disposal concerns associated with radioactivity, several robust non-radiometric methods are now widely used:

  • Mobility Shift Assays: These assays electrophoretically separate phosphorylated and non-phosphorylated peptides, which are tagged with a fluorescent marker for detection. They have been shown to yield high-quality data and are suitable for high-throughput screening.[2][9][10]

  • Luminescence-Based Assays: Methods like ADP-Glo® measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[11]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are also commonly used to measure kinase activity.[11]

For measuring the direct binding of an inhibitor to a kinase, competitive binding assays are a powerful tool.[2]

Troubleshooting Guides

Issue 1: My inhibitor shows broad-spectrum activity against a wide range of kinases in a kinome-wide panel.

Potential Cause Troubleshooting Step
The inhibitor targets a highly conserved region of the ATP-binding site.Utilize computational modeling and structural biology to identify less conserved regions of the target kinase's active site that can be exploited for inhibitor design.[5]
The core scaffold is inherently promiscuous.Consider scaffold hopping to a different heterocyclic system or explore SAR of the pyrazolo[3,4-b]pyridine core to identify substitutions that enhance selectivity.[12][13][14]
The inhibitor concentration used in the screen was too high.Perform dose-response curves for the most potently inhibited off-target kinases to determine their IC50 values accurately.[15]

Issue 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cellular assays.

Potential Cause Troubleshooting Step
Poor cell permeability.Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area). Modify the structure to improve permeability, for example, by masking polar groups.
The inhibitor is a substrate for efflux pumps.Test the inhibitor's activity in cell lines that overexpress common efflux pumps (e.g., P-glycoprotein).
High intracellular ATP concentration outcompetes the inhibitor.Develop and test the inhibitor in cell-based target engagement assays like NanoBRET™, which measure binding to the target in live cells.[7][16]
Rapid cellular metabolism.Perform metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots on the molecule. Modify the structure at these positions to block metabolism.

Issue 3: I am struggling to rationalize the selectivity profile of my inhibitor based on kinase phylogeny.

| Potential Cause | Troubleshooting Step | | Kinase sequence similarity does not always correlate with binding site similarity. | Utilize computational methods that compare the three-dimensional structure and physicochemical properties of kinase binding sites to predict off-target interactions.[5][17] | | The inhibitor may bind to an inactive conformation of the kinase. | Determine the crystal structure of your inhibitor bound to its target kinase to understand the binding mode and identify key interactions that contribute to selectivity. |

Quantitative Data Summary

Table 1: Selectivity Profile of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y) [18]

KinaseIC50 (nM)
TBK10.2
IKKε160
IKKα>10,000
IKKβ>10,000

Table 2: Activity of Pyrazolo[3,4-b]pyridine Derivatives Against ALK and its L1196M Mutant [19]

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10d 6919
10g <0.5<0.5
Crizotinib 24980

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors [12]

CompoundTRKA IC50 (nM)Antiproliferation (Km-12 cells) IC50 (µM)
C03 560.304
C09 57N/A
C10 26N/A
LOXO-101 <200.012

Table 4: Inhibitory Potency of a Pyrazolo[3,4-b]pyridine-based CDK Inhibitor (BMS-265246) [3]

Kinase ComplexIC50 (nM)
CDK1/cycB6
CDK2/cycE9

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (Mobility Shift Format)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the peptide substrate (fluorescently labeled) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the inhibitor solution or DMSO (control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip).

    • The instrument will separate the phosphorylated and unphosphorylated substrate based on their charge and detect the fluorescent signal.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of an inhibitor to its target kinase within living cells.[7][16]

  • Cell Preparation:

    • Culture HEK293 cells (or another suitable cell line) in an appropriate medium.

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in Opti-MEM.

    • Prepare the NanoBRET™ Tracer solution diluted in Opti-MEM.

    • Add the inhibitor dilutions to the cells and incubate for a specified time (e.g., 2 hours) in a CO₂ incubator.

    • Add the NanoBRET™ Tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Convert the BRET ratios to milliBRET units (mBU).

    • Determine the IC50 value by plotting the mBU values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_computational Computational Methods b_start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) b_reaction Kinase Reaction b_start->b_reaction Incubate b_detection Detection (e.g., Mobility Shift) b_reaction->b_detection Stop & Read b_analysis IC50 Determination b_detection->b_analysis Data Analysis comp_design Rational Inhibitor Design b_analysis->comp_design Inform Design c_start Cell Culture & Transfection c_treatment Inhibitor Treatment c_start->c_treatment Plate Cells c_assay Target Engagement Assay (e.g., NanoBRET™) c_treatment->c_assay Add Reagents c_analysis Cellular IC50 Determination c_assay->c_analysis Data Analysis c_analysis->comp_design Inform Design comp_start Structural Analysis (Target & Off-Targets) comp_docking Molecular Docking comp_start->comp_docking comp_predict Predict Selectivity Profile comp_docking->comp_predict comp_predict->comp_design comp_design->b_start Synthesize & Test

Caption: Workflow for improving kinase inhibitor selectivity.

signaling_pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., FGFR, TRK) extracellular->receptor downstream_kinase Downstream Kinase (e.g., MEK, AKT) receptor->downstream_kinase Phosphorylation Cascade inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->receptor transcription_factor Transcription Factor (e.g., ERK, STAT) downstream_kinase->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Gene Expression

Caption: Generalized receptor tyrosine kinase signaling pathway.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to help address potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with pyrazolo[3,4-b]pyridine kinase inhibitors?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For pyrazolo[3,4-b]pyridine derivatives, which are often designed as kinase inhibitors targeting the conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role. The pyrazolo[3,4-b]pyridine scaffold is known to be a "privileged structure," meaning it can bind to a variety of biological targets, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tropomyosin receptor kinases (TRKs), which increases the potential for off-target activity.[1]

Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target of my pyrazolo[3,4-b]pyridine derivative. What could be the cause?

A: This is a classic indication of a potential off-target effect. While your compound may be a potent inhibitor of its intended target, the observed phenotype might be a consequence of inhibiting one or more other kinases or cellular proteins. For example, a pyrazolo[3,4-b]pyridine designed as a TRK inhibitor was also found to have activity against FAK, PAK4, and PLK4. Inhibition of these kinases could lead to unexpected cellular outcomes. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?

A: There are several established methods to validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Knockdown/Knockout Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. If this phenocopies the effect of the inhibitor, it suggests an on-target mechanism.

Q4: At what concentration should I use my pyrazolo[3,4-b]pyridine derivative to minimize off-target effects?

A: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For potent inhibitors in cell-based assays, an IC50 value of less than 1 µM is often a good starting point.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Unexpected Phenotype Observed

  • Question: I am using a pyrazolo[3,4-b]pyridine derivative to inhibit ALK (Anaplastic Lymphoma Kinase), but I'm observing a significant anti-proliferative effect in a cell line that does not express ALK. What are the likely causes and how can I troubleshoot this?

  • Answer: This strongly suggests an off-target effect. The pyrazolo[3,4-b]pyridine scaffold is versatile and can inhibit other kinases that may be critical for the survival of your ALK-negative cell line.[1]

    Troubleshooting Workflow:

    • Confirm the Absence of the Primary Target: First, re-verify through Western blot or qPCR that your cell line does not express the intended target, ALK.

    • Perform a Kinome-Wide Selectivity Screen: This is the most direct way to identify potential off-target kinases. Screening your compound against a large panel of kinases will reveal other high-affinity targets.

    • Consult the Literature for Known Off-Targets: Research other published pyrazolo[3,4-b]pyridine derivatives with similar structures to see if known off-targets have been reported. For instance, some derivatives of this class have been shown to inhibit CDKs, which are key regulators of the cell cycle.[1]

    • Validate Potential Off-Targets: Once potential off-targets are identified, you can validate their role in the observed phenotype using the methods described in FAQ Q3 (e.g., using alternative inhibitors or genetic knockdown of the suspected off-target).

Issue 2: Inconsistent Results Across Different Cell Lines

  • Question: My pyrazolo[3,4-b]pyridine compound shows potent inhibition of my target pathway in one cell line but has a much weaker or different effect in another, even though both express the primary target. Why is this happening?

  • Answer: This discrepancy can arise from cell line-specific differences in the expression and importance of off-target kinases.

    Troubleshooting Steps:

    • Characterize the Kinome of Your Cell Lines: The relative expression levels of different kinases can vary significantly between cell lines. A phosphoproteomics analysis of the different cell lines with and without treatment can provide a global view of the signaling pathways affected.

    • Perform Cell-Based Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the primary target in both cell lines. A lack of target engagement in one cell line could be due to factors like poor cell permeability or rapid efflux.

    • Consider Compensatory Signaling Pathways: Inhibition of the primary target in one cell line might activate a compensatory signaling pathway that is not present or as active in the other cell line.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical Pyrazolo[3,4-b]pyridine Derivative ("Compound-P")

This table summarizes the inhibitory activity of "Compound-P" against its intended target and a selection of common off-target kinases.

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target (e.g., FGFR1) 10 99% Expected on-target activity.
Off-Target Kinase A (e.g., VEGFR2)15080%15-fold less potent than the primary target, but still significant. May contribute to anti-angiogenic effects.
Off-Target Kinase B (e.g., CDK2)50060%Moderate off-target activity. Could explain unexpected cell cycle effects.
Off-Target Kinase C (e.g., FAK)>1000<20%Weak to no off-target activity.
Off-Target Kinase D (e.g., PAK4)>1000<15%Weak to no off-target activity.
Off-Target Kinase E (e.g., PLK4)>1000<10%Weak to no off-target activity.

Interpretation: "Compound-P" is a potent inhibitor of its primary target. However, it also shows significant activity against VEGFR2 and moderate activity against CDK2. These off-target activities should be considered when interpreting cellular data.

Mandatory Visualizations

experimental_workflow cluster_observation Observation cluster_validation On-Target Validation cluster_identification Off-Target Identification cluster_confirmation Confirmation phenotype Unexpected Cellular Phenotype (e.g., apoptosis, growth arrest) struct_inhibitor Use Structurally Different Inhibitor phenotype->struct_inhibitor rescue Rescue Experiment with Resistant Mutant phenotype->rescue knockdown Target Knockdown/Out (siRNA, CRISPR) phenotype->knockdown kinome Kinome Profiling struct_inhibitor->kinome If phenotype is not reproduced rescue->kinome If phenotype persists knockdown->kinome If phenotype is not phenocopied cetsa Cellular Thermal Shift Assay (CETSA) kinome->cetsa phospho Phosphoproteomics cetsa->phospho validate_off_target Validate Off-Target Role (e.g., specific inhibitor, knockdown) phospho->validate_off_target signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Pyrazolo[3,4-b]pyridine Derivative on_target Primary Target (e.g., FGFR) compound->on_target Inhibits off_target Off-Target (e.g., CDK2) compound->off_target Inhibits downstream_on Downstream Effector 1 on_target->downstream_on phenotype_on Expected Phenotype downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target->downstream_off phenotype_off Unexpected Phenotype downstream_off->phenotype_off logical_relationship start Start: Unexpected Phenotype q1 Is the phenotype observed at concentrations >> IC50 of the primary target? start->q1 a1_yes Likely off-target. Proceed to kinome profiling. q1->a1_yes Yes q2 Does a structurally different inhibitor of the same target reproduce the phenotype? q1->q2 No a2_no Suggests off-target effect of the original compound. q2->a2_no No q3 Does knockdown of the primary target phenocopy the inhibitor's effect? q2->q3 Yes a3_no Strongly indicates an off-target mechanism. q3->a3_no No end_on_target Likely on-target effect. q3->end_on_target Yes

References

Technical Support Center: Biological Evaluation of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: High Variability or Poor Reproducibility in In Vitro Kinase Assays

  • Question: My IC50 values for a pyrazolo[3,4-b]pyridine compound against a specific kinase fluctuate significantly between experiments. What could be the cause and how can I improve reproducibility?

  • Answer: High variability in in vitro kinase assays is a common challenge. Here’s a systematic approach to troubleshoot this issue:

    • Compound Solubility: Pyrazolo[3,4-b]pyridines, like many kinase inhibitors, can have limited aqueous solubility. Precipitation of your compound in the assay buffer can lead to inconsistent concentrations.

      • Recommendation: Visually inspect your compound dilutions for any signs of precipitation. Consider using a lower concentration of DMSO (typically ≤ 1%) in the final assay volume. Pre-warming the assay buffer and compound stocks may also help. It is also advisable to determine the kinetic solubility of your compounds in the assay buffer.

    • Assay Reagent Stability: Ensure all reagents, especially the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.

      • Recommendation: Aliquot reagents into single-use volumes. On the day of the experiment, prepare fresh dilutions of ATP and your test compound.

    • Plate Reader and Pipetting Accuracy: Inconsistent dispensing of reagents can introduce significant error.

      • Recommendation: Calibrate your multichannel pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a consistent plate layout to minimize edge effects.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

  • Question: My pyrazolo[3,4-b]pyridine compound shows potent activity in a biochemical kinase assay but exhibits broad cytotoxicity in cell-based assays, even in cell lines not dependent on the target kinase. What should I investigate?

  • Answer: Off-target toxicity can confound the interpretation of cell-based assay results. Here are some steps to dissect the observed cytotoxicity:

    • Purity of the Compound: Impurities from the synthesis process can be cytotoxic.

      • Recommendation: Verify the purity of your compound using methods like HPLC and NMR. Re-purify the compound if necessary.

    • Off-Target Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold is known to inhibit multiple kinases.[1][2] Your compound might be inhibiting other essential kinases, leading to general toxicity.

      • Recommendation: Profile your compound against a panel of kinases to identify potential off-target activities.[3] This can help in understanding the observed cellular phenotype.

    • Assay-Specific Effects: The observed toxicity might be an artifact of the assay itself. For example, some compounds can interfere with the MTT assay readout.

      • Recommendation: Use an alternative method to measure cell viability, such as a CellTiter-Glo® luminescent assay or direct cell counting, to confirm the cytotoxic effect.

Issue 3: Discrepancy Between Biochemical and Cellular Potency

  • Question: My compound is a potent inhibitor of the target kinase in a biochemical assay (e.g., low nanomolar IC50), but its anti-proliferative activity in cells is much weaker (micromolar range). What could explain this difference?

  • Answer: A significant drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery. Several factors can contribute to this:

    • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

      • Recommendation: If available, conduct a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.

    • Plasma Protein Binding: If you are using cell culture media containing serum, your compound might be binding to plasma proteins, reducing its free concentration available to interact with the target.

      • Recommendation: Perform the cell-based assay in serum-free media for a short duration or determine the fraction of your compound bound to plasma proteins.

    • Cellular ATP Concentration: The concentration of ATP in cells is much higher (millimolar range) than what is typically used in biochemical kinase assays (micromolar range). If your compound is an ATP-competitive inhibitor, the high intracellular ATP concentration will compete with your compound for binding to the kinase, leading to a decrease in apparent potency.

      • Recommendation: This is an inherent challenge for ATP-competitive inhibitors. The observed cellular potency is often a more physiologically relevant measure of the compound's potential.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action for pyrazolo[3,4-b]pyridines?

    • Pyrazolo[3,4-b]pyridines are a versatile class of heterocyclic compounds that have been extensively developed as kinase inhibitors.[4] They are often designed to be ATP-competitive, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins.[3] Different derivatives have been synthesized to target a wide range of kinases, including TRK, CDK, PIM1, and TBK1.[1][2][3][5]

  • How should I prepare stock solutions of pyrazolo[3,4-b]pyridine compounds?

    • Most pyrazolo[3,4-b]pyridine derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. These stocks should be stored at -20°C or -80°C to maintain stability. For experiments, create intermediate dilutions in DMSO before making the final dilutions in aqueous buffers or cell culture media to avoid precipitation.

  • Are there any known liabilities associated with the pyrazolo[3,4-b]pyridine scaffold?

    • While the pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable drug-like properties, some derivatives may exhibit off-target effects, including inhibition of cytochrome P450 (CYP) enzymes.[6] It is important to profile lead compounds for potential CYP inhibition early in the drug discovery process.

Data Presentation

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
C03TRKA56HTRF[1][6]
C09TRKA57HTRF[1]
C10TRKA26HTRF[1]
15tTBK10.8In vitro[3]
15yTBK10.2In vitro[3]
BX795TBK17.1In vitro[3]
MRT67307TBK128.7In vitro[3]

Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Assay TypeReference
C03Km-120.304Proliferation[1][6]
6bHCT-116Not specifiedMTT[2]
6bHepG2Not specifiedMTT[2]

Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of pyrazolo[3,4-b]pyridine compounds against a target kinase.

  • Materials:

    • Kinase buffer (specific to the kinase of interest)

    • Recombinant kinase

    • Biotinylated substrate peptide

    • ATP

    • Test compound (serially diluted)

    • HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665)

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in DMSO. Further dilute in the kinase buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase and biotinylated substrate to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature.

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

2. MTT Cell Proliferation Assay

This protocol outlines a common method for evaluating the anti-proliferative effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compound (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Ligand Neurotrophin Ligand Ligand->TRK Binds & Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits

Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Purification Purification & Characterization (HPLC, NMR) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., HTRF) Purification->Kinase_Assay IC50_Biochem Determine IC50 Kinase_Assay->IC50_Biochem Selectivity Kinase Selectivity Profiling IC50_Biochem->Selectivity Prolif_Assay Cell Proliferation Assay (e.g., MTT) IC50_Biochem->Prolif_Assay IC50_Cell Determine IC50 Prolif_Assay->IC50_Cell Toxicity Cytotoxicity Assessment IC50_Cell->Toxicity

Caption: Experimental workflow for the biological evaluation of pyrazolo[3,4-b]pyridines.

Troubleshooting_Logic Start Inconsistent Assay Results Solubility Check Compound Solubility Start->Solubility Reagents Verify Reagent Stability Solubility->Reagents No Precipitation Optimize_Solvent Optimize Solvent/ Use Lower Concentration Solubility->Optimize_Solvent Precipitation Observed Purity Confirm Compound Purity (HPLC) Reagents->Purity Reagents Stable Fresh_Reagents Use Fresh Aliquots and Dilutions Reagents->Fresh_Reagents Suspected Degradation Repurify Re-purify Compound Purity->Repurify Impurity Detected End Consistent Results Purity->End Compound is Pure Optimize_Solvent->End Fresh_Reagents->End Repurify->End

Caption: Troubleshooting logic for inconsistent in vitro assay results.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and Other Kinase Inhibitors Targeting TBK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, forming the core of numerous compounds targeting a wide array of kinases. While specific experimental data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively published, this guide provides a comparative analysis of a closely related and highly potent 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , a TANK-binding kinase 1 (TBK1) inhibitor. This guide will objectively compare its performance with established TBK1 inhibitors, BX795 and MRT67307 , and provide detailed experimental protocols for validation.

Data Presentation: Quantitative Comparison of TBK1 Inhibitors

The following table summarizes the in vitro potency of the 1H-pyrazolo[3,4-b]pyridine derivative 15y and comparator compounds against TBK1.

CompoundScaffoldTarget KinaseIC50 (nM)
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2
BX795 AminopyrimidineTBK16
MRT67307 Aminopyrimidine DerivativeTBK119

Mandatory Visualization

TBK1 Signaling Pathway

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 recruits & activates TLR3/4 TLR3/4 TLR3/4->TBK1 via TRIF RIG-I/MDA5 RIG-I/MDA5 RIG-I/MDA5->TBK1 via MAVS IRF3 IRF3 TBK1->IRF3 phosphorylates NF-κB NF-κB TBK1->NF-κB activates mTORC1/Akt mTORC1/Akt TBK1->mTORC1/Akt modulates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) IFN-β Production IFN-β Production p-IRF3 (dimer)->IFN-β Production nuclear translocation & transcription Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines Cell Growth & Survival Cell Growth & Survival mTORC1/Akt->Cell Growth & Survival Inhibitor Pyrazolopyridine Inhibitor (15y) Inhibitor->TBK1

Caption: TBK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow for Radiometric Kinase Assay (IC50 Determination) cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (TBK1) - Substrate (e.g., IRF3 peptide) - [γ-32P]ATP - Kinase Buffer - Inhibitor Dilutions Incubation Incubate kinase, substrate, and inhibitor at 30°C Reagents->Incubation Initiation Initiate reaction with [γ-32P]ATP Incubation->Initiation Spotting Spot reaction mixture onto P81 phosphocellulose paper Initiation->Spotting Washing Wash paper with phosphoric acid to remove unincorporated [γ-32P]ATP Spotting->Washing Scintillation Measure incorporated radioactivity using a scintillation counter Washing->Scintillation IC50_Calc Plot % inhibition vs. inhibitor concentration and calculate IC50 value Scintillation->IC50_Calc

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

In Vitro Radiometric Protein Kinase Assay for IC50 Determination

This protocol is adapted for determining the potency of a test compound against a protein kinase such as TBK1.

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EDTA.

  • Enzyme: Recombinant human TBK1 diluted in kinase buffer to the desired working concentration.

  • Substrate: A suitable peptide substrate for TBK1 (e.g., a peptide derived from IRF3) dissolved in kinase buffer.

  • ATP Stock: A stock solution of unlabeled ATP in water.

  • Radioactive ATP: [γ-³²P]ATP.

  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound or compound 15y) in DMSO, followed by a final dilution in kinase buffer.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of kinase buffer with the corresponding DMSO concentration. b. Add 10 µL of the substrate solution to each well. c. Add 10 µL of the diluted TBK1 enzyme to each well to initiate the pre-incubation. Mix gently and incubate for 10 minutes at 30°C. d. Prepare the ATP reaction mixture by combining unlabeled ATP and [γ-³²P]ATP in kinase buffer to achieve the desired final concentration (e.g., at the Km for ATP). e. Start the kinase reaction by adding 25 µL of the ATP reaction mixture to each well. f. Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. g. Stop the reaction by adding 50 µL of the stop solution to each well.

3. Separation and Detection: a. Spot 25 µL from each well onto a P81 phosphocellulose filter mat. b. Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid. c. Perform a final wash with acetone and allow the filter mat to air dry. d. Place the dried filter mat in a sample bag with scintillation fluid. e. Quantify the incorporated radioactivity using a scintillation counter.

4. Data Analysis: a. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Phosphorylated IRF3

This protocol describes the detection of phosphorylated IRF3 (a downstream target of TBK1) in cultured cells following treatment with a TBK1 inhibitor.

1. Cell Culture and Treatment: a. Seed an appropriate cell line (e.g., THP-1 or A549) in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours. c. Stimulate the cells with a TBK1 activator (e.g., poly(I:C) or cGAMP) for a specified duration (e.g., 3-6 hours) to induce IRF3 phosphorylation.

2. Cell Lysis: a. Wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like β-actin.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software and normalize the phosphorylated IRF3 signal to the total IRF3 or loading control signal. Compare the levels of phosphorylated IRF3 in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds developed as potent inhibitors of various protein kinases.[1][2][3] These kinases, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), are critical regulators of cellular processes like cell cycle progression, proliferation, and immune response.[4][5][6] Dysregulation of their activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine analogs, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field of drug discovery.

I. Comparative SAR Analysis of Pyrazolo[3,4-b]pyridine Analogs

The biological activity of pyrazolo[3,4-b]pyridine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core. The following sections compare the SAR of these analogs against different kinase targets.

A. Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[8][9] Several studies have explored pyrazolo[3,4-b]pyridines as potent CDK inhibitors.[4][9][10]

A key finding is the importance of a 2,6-difluorophenyl substitution for potent inhibitory activity against CDK1 and CDK2.[10] As shown in the table below, the introduction of this moiety leads to a significant increase in potency, with compound 21h (BMS-265246) exhibiting low nanomolar IC50 values.[10] X-ray crystallography reveals that these inhibitors bind to the ATP purine binding site, forming critical hydrogen bonds with the backbone Leu83 residue of the kinase.[9][10]

Table 1: SAR of Pyrazolo[3,4-b]pyridine Analogs as CDK Inhibitors

Compound IDR-Group (Substitution)CDK1/cycB IC50 (nM)CDK2/cycE IC50 (nM)Reference
SQ-67563 PhenylacetylPotent (unspecified)Potent (unspecified)[9]
21h (BMS-265246) 2,6-Difluorophenacyl69[10]

B. Inhibitors of Tropomyosin Receptor Kinases (TRKs)

TRKs are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[5][11] Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[5]

Based on scaffold hopping and computer-aided drug design, a series of 38 analogs were synthesized and evaluated for their ability to inhibit TRKA.[5] The data reveals that specific substitutions can yield compounds with low nanomolar potency. Compound C03 , for instance, demonstrated an IC50 of 56 nM against TRKA and also inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[5] Further analysis showed that compounds like C03 , C09 , and C10 are pan-TRK inhibitors, also showing selectivity against other kinases like FAK, PAK4, and PLK4.[5]

Table 2: SAR of Pyrazolo[3,4-b]pyridine Analogs as TRK Inhibitors

Compound IDTRKA IC50 (nM)KM-12 Cell Proliferation IC50 (µM)Reference
C03 560.304[5]
C09 57Not Reported[5]
C10 26Not Reported[5]

C. Inhibitors of TANK-Binding Kinase 1 (TBK1)

TBK1 is a noncanonical IKK family kinase that plays a vital role in innate immunity and oncogenesis.[6] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors. Through several rounds of optimization, compound 15y emerged as an exceptionally potent inhibitor with an IC50 value of 0.2 nM.[6] This compound also effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells and showed antiproliferative effects on several cancer cell lines.[6]

Table 3: SAR of Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

Compound IDTBK1 IC50 (nM)Reference
15i 8.5[6]
15t 0.8[6]
15y 0.2[6]

II. Key Experimental Methodologies

The evaluation of pyrazolo[3,4-b]pyridine analogs typically involves a cascade of biochemical and cellular assays. Below are representative protocols for key experiments.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials : Recombinant human kinase (e.g., CDK2/cyclin E, TRKA), kinase buffer, ATP, substrate peptide (e.g., Histone H1 for CDKs), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

    • The target kinase and its specific peptide substrate are added to the wells in a kinase buffer solution.

    • The reaction is initiated by adding a solution of ATP. The final ATP concentration is typically set near its Km value for the specific kinase.

    • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The enzymatic reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is converted to percent inhibition relative to DMSO controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

B. Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Reagents and Materials : Cancer cell lines (e.g., KM-12, HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability reagent (e.g., MTT or Sulforhodamine B).

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, the viability reagent is added. For an MTT assay, the resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle control. IC50 or GI50 values are determined from the dose-response curves.

III. Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex relationships and processes in SAR studies.

SAR_Logic cluster_Core Pyrazolo[3,4-b]pyridine Core cluster_Subs Substitutions cluster_Activity Biological Activity Core Scaffold R1 Position R1 (e.g., N1 of Pyrazole) Core->R1 Modification R3 Position R3 Core->R3 Modification R4 Position R4 Core->R4 Modification IncActivity Increased Potency (e.g., CDK, TRK, TBK1) R1->IncActivity e.g., 2,6-Difluorophenacyl (for CDK2) [21] R3->IncActivity e.g., Small, flexible groups (for TRKA) [2] DecActivity Decreased Potency R4->DecActivity e.g., Bulky groups

Caption: Generalized Structure-Activity Relationship (SAR) map.

Kinase_Inhibitor_Workflow start Compound Design & Synthesis primary_screen Primary Biochemical Screen (In Vitro Kinase Assay) start->primary_screen hit_confirm Hit Confirmation & IC50 Determination primary_screen->hit_confirm selectivity Kinase Selectivity Profiling (Panel of >30 kinases) [6] hit_confirm->selectivity cellular_assay Cell-Based Assays (Proliferation, Target Engagement) [2] hit_confirm->cellular_assay selectivity->cellular_assay admet In Vitro ADMET (Metabolic Stability, CYP Inhibition) [2] cellular_assay->admet in_vivo In Vivo Efficacy Studies (Xenograft Models) [1] admet->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Typical workflow for kinase inhibitor drug discovery.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The pyrazolo[3,a-b]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine derivatives against other established kinase inhibitors, targeting key kinases implicated in cancer progression: Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinase (TRK). This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Executive Summary

Pyrazolo[3,4-b]pyridine derivatives have demonstrated exceptional potency and, in some cases, improved selectivity compared to existing FDA-approved and investigational kinase inhibitors. This guide will delve into a head-to-head comparison of specific pyrazolo[3,4-b]pyridine compounds against their counterparts for ALK, FGFR, TBK1, and TRK, highlighting their performance in preclinical studies.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activities (IC50) of selected pyrazolo[3,4-b]pyridine derivatives and their established counterparts. Lower IC50 values indicate greater potency.

Table 1: ALK Inhibition

CompoundTargetIC50 (nM)Reference InhibitorTargetIC50 (nM)
10g (Pyrazolo[3,4-b]pyridine derivative)ALK (wild-type)<0.5Crizotinib ALK (wild-type)453
10g (Pyrazolo[3,4-b]pyridine derivative)ALK (L1196M mutant)<0.5Crizotinib ALK (L1196M mutant)980

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[1]

Table 2: FGFR Inhibition

CompoundTargetIC50 (nM)Reference InhibitorTargetIC50 (nM)
7n (Pyrazolo[3,4-b]pyridine derivative)FGFR10.7AZD4547 FGFR10.2
7n (Pyrazolo[3,4-b]pyridine derivative)FGFR20.7AZD4547 FGFR22.5
7n (Pyrazolo[3,4-b]pyridine derivative)FGFR32.0AZD4547 FGFR31.8

Data sourced from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[2]

Table 3: TBK1 Inhibition

CompoundTargetIC50 (nM)Reference InhibitorTargetIC50 (nM)
15y (Pyrazolo[3,4-b]pyridine derivative)TBK10.2BX795 TBK17.1
MRT67307 TBK128.7

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[3][4]

Table 4: TRK Inhibition

CompoundTargetIC50 (nM)Reference InhibitorTargetIC50 (nM)
C03 (Pyrazolo[3,4-b]pyridine derivative)TRKA56Larotrectinib TRKA3.0
Entrectinib TRKA1

Data for C03 and Larotrectinib sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1] Data for Entrectinib sourced from a separate study on potent TRK inhibitors.[1]

Chemical Structures

Pyrazolo[3,4-b]pyridine Derivatives:

Compound IDTarget KinaseChemical Structure
10g ALK
alt text
7n FGFR
alt text
15y TBK1
alt text
C03 TRK
alt text

Reference Kinase Inhibitors:

InhibitorTarget Kinase(s)Chemical Structure
Crizotinib ALK, MET, ROS1
alt text
AZD4547 FGFR1/2/3
alt text
BX795 PDK1, TBK1
alt text
MRT67307 TBK1, IKKε
alt text
Larotrectinib TRKA/B/C
alt text
Entrectinib TRKA/B/C, ROS1, ALK
alt text

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

Radiometric Kinase Assay (for ALK Inhibition)

This assay quantifies the activity of a protein kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a protein or peptide substrate.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a solution of Mg/ATP with [γ-³²P]ATP.

  • Initiation of Reaction: The kinase reaction is initiated by adding the kinase to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a solution such as 3% phosphoric acid.

  • Separation and Counting: The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing. The radioactivity incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[5]

LanthaScreen® Eu Kinase Binding Assay (for TBK1 Inhibition)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the TBK1 kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand), and the test compound at appropriate concentrations.

  • Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.

  • Fluorescence Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (at 615 nm) and the Alexa Fluor® 647 acceptor (at 665 nm) after excitation at 340 nm.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition is observed as a decrease in the FRET signal as the test compound displaces the tracer from the kinase. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

MTT Cell Viability Assay (for Cellular Potency)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., H2228 for ALK, KG1 for FGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative or the reference inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4][6][7]

In Vivo Tumor Xenograft Model (for Efficacy)

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a kinase inhibitor using a mouse xenograft model.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1581 for FGFR) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazolo[3,4-b]pyridine derivative or the reference inhibitor to the treatment groups via a clinically relevant route (e.g., oral gavage) at predetermined doses and schedules. The control group receives the vehicle used to formulate the drugs.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of ALK, FGFR, TBK1, and TRK, highlighting the point of inhibition by the respective kinase inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine (10g) Crizotinib Inhibitor->ALK

Caption: Simplified ALK signaling pathway and point of inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine (7n) AZD4547 Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and point of inhibition.

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal (e.g., viral RNA/DNA) MAVS_STING MAVS / STING Upstream_Signal->MAVS_STING TBK1 TBK1 MAVS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P IFN Type I Interferon Gene Expression IRF3_P->IFN Inhibitor Pyrazolo[3,4-b]pyridine (15y) BX795 / MRT67307 Inhibitor->TBK1

Caption: Simplified TBK1 signaling pathway and point of inhibition.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival_Growth Neuronal Survival & Growth ERK->Survival_Growth AKT AKT PI3K->AKT AKT->Survival_Growth DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Survival_Growth Inhibitor Pyrazolo[3,4-b]pyridine (C03) Larotrectinib / Entrectinib Inhibitor->TRK

Caption: Simplified TRK signaling pathway and point of inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Radiometric_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, [γ-³²P]ATP) Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash Wash to Remove Free [γ-³²P]ATP Spot_on_Paper->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric kinase assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inhibitors Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

References

Comparative Cross-Reactivity Profiling of a 1H-pyrazolo[3,4-b]pyridine Derivative and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

In the landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative 1H-pyrazolo[3,4-b]pyridine-based inhibitor, "Compound 15y," a highly potent TANK-binding kinase 1 (TBK1) inhibitor, against other well-characterized kinase inhibitors: MRT67307, Dasatinib, and Tofacitinib.

Executive Summary

This guide presents a head-to-head comparison of the kinase selectivity profiles of four small molecule inhibitors. While specific cross-reactivity data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not publicly available, we utilize data from a structurally related and well-profiled 1H-pyrazolo[3,4-b]pyridine derivative, Compound 15y, to represent this chemical class.[1][2] This guide summarizes quantitative kinase inhibition data, details the experimental methodologies for obtaining such profiles, and provides visual representations of a relevant signaling pathway and the experimental workflow.

Our analysis reveals that while Compound 15y demonstrates high potency for its primary target, TBK1, it also exhibits activity against a limited number of other kinases. In contrast, Dasatinib, a multi-kinase inhibitor, shows broader activity across the kinome. Tofacitinib displays a distinct profile centered on the Janus kinase (JAK) family, and MRT67307 shows potent inhibition of TBK1 and its close homolog IKKε, along with other kinases.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the cross-reactivity profiles of Compound 15y, MRT67307, Dasatinib, and Tofacitinib against a panel of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM for Compound 15y, IC50 values for MRT67307, and Kd values for Dasatinib and Tofacitinib from KINOMEscan profiles. Lower percentage of control, IC50, or Kd values indicate stronger binding and inhibition.

Table 1: Kinase Selectivity Profile of Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative)

Kinase Target% of Control @ 1µM
TBK10.1
IKKε1.5
CLK110.2
CLK215.8
CLK412.5
DYRK1A25.3
DYRK1B30.1
HIPK145.6
HIPK240.2
HIPK355.1
STK1060.7
... (other kinases >70%)

Data for Compound 15y is extracted from the supplementary information of Sun et al., J Enzyme Inhib Med Chem, 2022.[1]

Table 2: Known Kinase Targets of MRT67307

Kinase TargetIC50 (nM)
TBK119
IKKε160
MARK152
MARK233
MARK327
MARK448
NUAK1230
SIK1250
SIK267
SIK3430
ULK145
ULK238

Data for MRT67307 is compiled from various sources.[3][4][5][6]

Table 3: KINOMEscan Selectivity Profile of Dasatinib (Selected Targets)

Kinase TargetKd (nM)
ABL10.6
SRC0.8
LCK1.1
YES11.2
FYN1.3
KIT5.4
PDGFRα14
PDGFRβ28
EPHA230
... (numerous other kinases)

Data for Dasatinib is from publicly available KINOMEscan datasets.

Table 4: KINOMEscan Selectivity Profile of Tofacitinib (Selected Targets)

Kinase TargetKd (nM)
JAK35.6
JAK114
JAK220
TYK299
ROCK23400
PIM14100
MINK16000
GAK8300
FLT3>10000
... (most other kinases >10000)

Data for Tofacitinib is from publicly available KINOMEscan datasets.

Mandatory Visualization

TBK1_Signaling_Pathway cluster_receptor Cell Surface / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR3/4 TRIF TRIF TLR->TRIF cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 TRIF->TBK1 NFkB NF-κB Pathway TRIF->NFkB STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe IKKε IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I IFN Genes (IFN-α, IFN-β) pIRF3->IFN translocates to nucleus Inflammatory_Genes Inflammatory Genes pIRF3->Inflammatory_Genes Compound_15y Compound 15y (Pyrazolo[3,4-b]pyridine) Compound_15y->TBK1 inhibits Compound_15y->IKKe inhibits

Caption: Simplified TBK1 signaling pathway and the inhibitory action of Compound 15y.

Kinase_Profiling_Workflow cluster_preparation Assay Preparation cluster_assay Competitive Binding Assay cluster_quantification Detection & Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazolo[3,4-b]pyridine derivative) Incubation Incubation: Compound + Kinase + Immobilized Ligand Compound->Incubation Kinase_Panel Kinase Panel (Recombinant Kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Broad-Spectrum Kinase Inhibitor Immobilized_Ligand->Incubation Washing Wash Unbound Kinase Incubation->Washing Quantification Quantify Bound Kinase (e.g., qPCR, FRET, Luminescence) Washing->Quantification Data_Processing Calculate % Inhibition or Kd Quantification->Data_Processing Selectivity_Profile Generate Selectivity Profile (e.g., TREEspot, Heatmap) Data_Processing->Selectivity_Profile

Caption: General workflow for a competitive binding-based kinase selectivity profiling experiment.

Experimental Protocols

The cross-reactivity data presented in this guide for Dasatinib and Tofacitinib were generated using a competitive binding assay platform, such as the KINOMEscan® service. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle of the KINOMEscan® Assay

The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology
  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand at a fixed concentration (for single-point screening) or across a range of concentrations (for Kd determination). The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. For dose-response experiments, the data is fitted to a binding curve to calculate the dissociation constant (Kd).

Enzymatic Assay (for IC50 Determination)

The IC50 values for MRT67307 were determined using enzymatic assays.

  • Reaction Mixture: The kinase, a specific peptide substrate, and the test compound at various concentrations are incubated in a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • Enzymatic Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling (32P-ATP), fluorescence polarization, or luminescence-based detection of ADP formation (e.g., ADP-Glo™).

  • Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. The 1H-pyrazolo[3,4-b]pyridine scaffold, represented here by Compound 15y, demonstrates a favorable selectivity profile with high potency against its intended target, TBK1. The comparative data presented for MRT67307, Dasatinib, and Tofacitinib highlight the diverse selectivity profiles that can be achieved with different chemical scaffolds and against different kinase families. This guide provides a framework for researchers to understand and compare the selectivity of kinase inhibitors, aiding in the selection and development of compounds with the desired therapeutic properties.

References

Confirming the Mechanism of Action of Pyrazolo[3,4-b]Pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Compounds incorporating this fused heterocyclic system have demonstrated significant potential, particularly as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[4] This guide provides a comparative overview of the mechanism of action for pyrazolo[3,4-b]pyridine compounds, supported by experimental data and detailed protocols.

Primary Mechanism of Action: Protein Kinase Inhibition

The predominant mechanism of action for pyrazolo[3,4-b]pyridine derivatives is the direct inhibition of protein kinases.[3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[5] This action blocks downstream signaling pathways that control cell proliferation, differentiation, and survival.[6]

The pyrazolo[3,4-b]pyridine core acts as a versatile scaffold, and substitutions at various positions allow for the tuning of potency and selectivity against a wide range of kinases.[7] Key kinase families targeted by these compounds include:

  • Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, such as CDK1 and CDK2, disrupts cell cycle progression, leading to cell cycle arrest and apoptosis (programmed cell death).[1][5]

  • Fibroblast Growth Factor Receptors (FGFRs) : Targeting FGFRs can inhibit tumor growth and angiogenesis in cancers where this pathway is overactive.[8]

  • Tropomyosin Receptor Kinases (TRKs) : TRK inhibitors have shown efficacy in treating cancers with NTRK gene fusions.[9]

  • Topoisomerase IIα (TOPIIα) : Some derivatives act as TOPIIα inhibitors, interfering with DNA replication and repair, which leads to cancer cell death.[2]

  • TANK-Binding Kinase 1 (TBK1) : As a key regulator of innate immunity, TBK1 is a target for inflammatory diseases and some cancers.[10][11]

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

G cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR, TRK) Growth_Factor->Receptor_Kinase Binds Substrate Substrate Protein Receptor_Kinase->Substrate Phosphorylates ATP ATP ATP->Receptor_Kinase Provides Phosphate P_Substrate Phosphorylated Substrate Signaling_Cascade Downstream Signaling Cascade P_Substrate->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, etc. Signaling_Cascade->Cell_Proliferation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->Receptor_Kinase Blocks ATP Binding Site

Caption: Generic Kinase Signaling Pathway Inhibition.

Comparative Inhibitory Activity

The tables below summarize the quantitative performance of representative pyrazolo[3,4-b]pyridine compounds against various kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID Target Kinase IC50 (nM) Alternative Inhibitor Alternative IC50 (nM)
PBP-CDK-1 CDK2 2.5 Roscovitine 700
PBP-FGFR-1 [8] FGFR1 8.0 Dovitinib 9.0
PBP-TRK-1 [9] TRKA 56 Larotrectinib[9] <20
PBP-TBK1-1 [10] TBK1 0.2 BX795[10] 7.1

| PBP-TOPO-1 [2] | TOPIIα | (Comparable to Etoposide) | Etoposide | (Reference) |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Compound ID Cell Line Cancer Type IC50 (µM) Alternative Drug Alternative IC50 (µM)
PBP-A [12] HCT-116 Colon Cancer 1.98 Doxorubicin[12] 2.11
PBP-B [12] MCF-7 Breast Cancer 4.66 Doxorubicin[12] 4.57
PBP-C [2] K562 Leukemia 1.33 Etoposide (Reference)

| PBP-D [8] | H1581 (FGFR1-driven) | Lung Cancer | (Significant in vivo activity) | - | - |

Experimental Protocols and Workflows

Elucidating the mechanism of action of these compounds involves a series of standard biochemical and cellular assays.

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption or ADP production are common.[4][13]

Protocol:

  • Compound Preparation : Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compound in DMSO.[4]

  • Kinase Reaction Setup : In a 96-well plate, add the kinase enzyme, a specific substrate peptide, and the test compound to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]

  • Pre-incubation : Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.[4]

  • Reaction Initiation : Initiate the reaction by adding a solution of ATP. Incubate for 30-60 minutes at 30°C.[4]

  • Signal Generation : Stop the kinase reaction and measure the remaining ATP or the produced ADP using a commercial kit (e.g., ADP-Glo™). This typically involves a reagent that converts ADP to ATP and a luciferase/luciferin system to generate a luminescent signal.[4]

  • Data Acquisition : Measure luminescence using a plate reader. The signal is inversely (for ATP depletion) or directly (for ADP production) proportional to kinase activity.[4]

  • IC50 Calculation : Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

G A Prepare Serial Dilution of Compound B Add Kinase, Substrate, & Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min, 30°C) C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Calculate IC50 Value F->G

Caption: Workflow for In Vitro Kinase Assay.

This colorimetric assay assesses the effect of a compound on cell proliferation and cytotoxicity by measuring the metabolic activity of living cells.[14]

Protocol:

  • Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

  • Compound Treatment : Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compound and incubate for a set period (e.g., 48 or 72 hours).[15]

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a 10% SDS solution) to dissolve the formazan crystals.[15]

  • Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

G A Seed Cells in 96-well Plate B Treat with Compound (e.g., 48h) A->B C Add MTT Reagent (2-4h Incubation) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability & IC50 E->F G A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Analyze DNA Content by Flow Cytometry C->D E Quantify Cell Population in G0/G1, S, G2/M Phases D->E G A Prepare Cell Lysates B Separate Proteins by SDS-PAGE A->B C Transfer Proteins to Membrane B->C D Block and Incubate with Primary Antibody C->D E Incubate with Secondary Antibody D->E F Detect with Chemiluminescent Substrate E->F G Image and Analyze Protein Bands F->G

References

A Comparative Guide to the Synthetic Efficiency of Pyrazolo[3,4-b]pyridine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The efficient synthesis of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to pyrazolo[3,4-b]pyridine derivatives, supported by experimental data to inform strategic decisions in drug discovery and development.

Key Synthetic Strategies

Several distinct strategies have been developed for the synthesis of the pyrazolo[3,4-b]pyridine nucleus. The most prominent and widely adopted routes include:

  • Multi-Component Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the target compound, offering high atom economy and procedural simplicity.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.

  • Classical Cyclization Reactions: Traditional methods, such as the Gould-Jacobs reaction, remain relevant for the synthesis of specific substituted pyrazolo[3,4-b]pyridines.

  • Catalyst-Driven Syntheses: A variety of catalysts, including Lewis acids, ionic liquids, and nanocatalysts, have been employed to enhance the efficiency and selectivity of pyrazolo[3,4-b]pyridine formation.

This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparative Analysis of Synthesis Efficiency

The efficiency of a synthetic route is a multifactorial assessment, encompassing reaction yield, time, temperature, and the complexity of the procedure. The following tables summarize quantitative data from various reported methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Table 1: Multi-Component Reactions (MCRs) - Conventional Heating vs. Microwave Irradiation
Starting MaterialsMethodCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitrilesConventional HeatingAcetic Acid6-8 hReflux72-85[1]
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitrilesMicrowave IrradiationAcetic Acid3-5 min-80-92[1]
5-amino pyrazole, aroyl acetonitriles, aryl/het. aldehydesConventional Heating-up to 12 h--[2]
5-amino pyrazole, aroyl acetonitriles, aryl/het. aldehydesMicrowave IrradiationSolvent-free10 min200up to 83[2]
1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, ammonium acetateConventional HeatingTEA / Water10-14 h40-[3]
1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, ammonium acetateMicrowave IrradiationTEA / Water20 min40up to 93[3]
Table 2: Catalyst-Driven Syntheses
Starting MaterialsCatalystSolventTimeTemp. (°C)Yield (%)Reference
5-amino-1-phenyl-pyrazole, α,β-unsaturated ketonesZrCl₄DMF / EtOH16 h9513-28[4]
Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine[bmim][BF₄] (Ionic Liquid)[bmim][BF₄]1-2 h8085-95[5]
5-aminopyrazoles, alkynyl aldehydesAg(CF₃CO₂) / TfOHDMAc2 h10064-81[6]
3-aryl-3-oxopropanenitriles, 1-aryl-3-methyl-1H-pyrazol-5(4H)one, arylglyoxals, ammonium acetateMagnetic LDH (nanocatalyst)EtOH/H₂O (1:1)1 hReflux70-85[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Microwave-Assisted Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines[1]
  • Reactants: A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (e.g., 4-anisaldehyde, 1 mmol), and a p-substituted β-ketonitrile (1 mmol) is prepared.

  • Solvent: The reactants are dissolved in glacial acetic acid (10 mL).

  • Irradiation: The reaction mixture is subjected to microwave irradiation at a power and time optimized for the specific substrates (typically 3-5 minutes).

  • Work-up: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction[8][9]
  • Reactants: 3-aminopyrazole (or a derivative thereof) is reacted with diethyl 2-(ethoxymethylene)malonate.

  • Step 1: Condensation: The reactants are heated, often without a solvent, to effect condensation and elimination of ethanol, forming an intermediate.

  • Step 2: Cyclization: The intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization, with further elimination of ethanol, to form a 4-hydroxypyrazolo[3,4-b]pyridine.

  • Step 3: Chlorination: The 4-hydroxy intermediate is treated with phosphorus oxychloride (POCl₃) to yield the final 4-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Work-up: The reaction mixture is carefully quenched with ice, and the product is isolated by filtration and purified by recrystallization.

Protocol 3: Ionic Liquid-Promoted Multi-Component Synthesis[5]
  • Reactants: A mixture of an aldehyde (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and Meldrum's acid (1 mmol) is prepared.

  • Reaction Medium: The reactants are added to the ionic liquid [bmim][BF₄] (2 mL), which serves as both the solvent and promoter.

  • Heating: The mixture is stirred and heated at 80 °C for the specified time (typically 1-2 hours).

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. Water is added, and the product precipitates. The solid is collected by filtration, washed with water, and dried. The ionic liquid can often be recovered from the aqueous phase and reused.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

G cluster_MCR Multi-Component Reaction (MCR) Pathway cluster_conditions Reaction Conditions A Aldehyde ABC_mix One-Pot Mixture A->ABC_mix B 5-Aminopyrazole B->ABC_mix C Active Methylene Compound (e.g., β-Ketonitrile) C->ABC_mix Conv_Heat Conventional Heating (Reflux) ABC_mix->Conv_Heat MW_Irrad Microwave Irradiation ABC_mix->MW_Irrad Product_MCR Pyrazolo[3,4-b]pyridine Conv_Heat->Product_MCR Longer Time MW_Irrad->Product_MCR Shorter Time

Caption: General workflow for the Multi-Component Synthesis of pyrazolo[3,4-b]pyridines.

Gould_Jacobs_Pathway Start_GJ_1 3-Aminopyrazole Condensation Condensation (-EtOH) Start_GJ_1->Condensation Start_GJ_2 Diethyl 2-(ethoxymethylene)malonate Start_GJ_2->Condensation Intermediate_GJ Intermediate Adduct Condensation->Intermediate_GJ Cyclization Thermal Cyclization (-EtOH) Intermediate_GJ->Cyclization Hydroxy_Product 4-Hydroxy-pyrazolo[3,4-b]pyridine Cyclization->Hydroxy_Product Chlorination Chlorination (POCl₃) Hydroxy_Product->Chlorination Final_Product_GJ 4-Chloro-pyrazolo[3,4-b]pyridine Chlorination->Final_Product_GJ

Caption: Stepwise progression of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a variety of routes, each with its own set of advantages and disadvantages.

  • Multi-component reactions , particularly when coupled with microwave irradiation , offer a rapid and efficient means of accessing a diverse range of derivatives in a single step.[1][2] This approach is highly amenable to the principles of green chemistry by reducing reaction times and often allowing for solvent-free conditions.[2]

  • Catalyst-driven syntheses provide another avenue for improving efficiency and selectivity. The use of ionic liquids and nanocatalysts represents a move towards more sustainable and recyclable catalytic systems.[5][7]

  • Classical methods like the Gould-Jacobs reaction , while often requiring harsher conditions and multiple steps, remain valuable for the preparation of specific, functionalized precursors that may not be readily accessible through other routes.[8]

The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale of production, and the available laboratory resources. For rapid lead generation and library synthesis, microwave-assisted MCRs are highly attractive. For the synthesis of specific, functionalized intermediates, traditional methods may be more appropriate. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of pyrazolo[3,4-b]pyridine synthesis.

References

Pyrazolo[3,4-b]Pyridine Inhibitors: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, this guide offers a comparative analysis of their performance in preclinical settings. We present a compilation of in vitro and in vivo data, detailed experimental protocols, and visual representations of their mechanisms of action and evaluation workflows, tailored for researchers, scientists, and drug development professionals.

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3] These compounds have demonstrated inhibitory activity against a range of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Monopolar spindle 1 (Mps1) kinase.[4][5][6][7] This guide synthesizes available data to provide a clear comparison of their in vitro potency and in vivo efficacy, offering valuable insights for the drug development pipeline.

Comparative Efficacy: From Benchtop to Preclinical Models

The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is a critical hurdle in drug discovery. The tables below summarize the quantitative data for representative pyrazolo[3,4-b]pyridine inhibitors, showcasing their performance in both biochemical/cellular assays and animal models.

In Vitro Potency of Pyrazolo[3,4-b]Pyridine Derivatives
Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 31 Mps1Kinase Inhibition2.596MDA-MB-468, MV4-11Not specified[7]
Compound 15y TBK1Kinase Inhibition0.2A172, U87MG, A375, A2058, Panc0504Micromolar range[6]
Compound C03 TRKAKinase Inhibition56Km-120.304[5]
BMS-265246 CDK1/cycB, CDK2/cycEKinase Inhibition6, 9HCT-1160.55[8]
Compound 28 CDK1Kinase Inhibition23HeLa, A375, HCT-1161.7, 0.87, 0.55[8]
Compound 9a CDK2, CDK9Kinase Inhibition1630, 262Hela2.59[9]
Compound 14g CDK2, CDK9Kinase Inhibition460, 801MCF7, HCT-1164.66, 1.98[9]
Compound 14a p38α MAPKKinase Inhibition130HepG24.2[10]
In Vivo Efficacy of Selected Pyrazolo[3,4-b]Pyridine Inhibitors
Compound IDAnimal ModelTumor TypeDosing RegimenEfficacy MetricResultReference
Compound 31 MDA-MB-468 XenograftBreast CancerNot specifiedAntitumor efficacyGood, with no obvious toxicity[7]
BMS-265246 (as part of a series) Tumor XenograftNot specifiedNot specifiedTumor growth inhibitionMentioned as evaluated[4]

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount for rational drug design and development. Pyrazolo[3,4-b]pyridine inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRKA) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PLCg PLCγ RTK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors PKC PKC PLCg->PKC TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 IFN Interferon Production IRF3->IFN Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/CycB, CDK2/CycE) Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression

Caption: Key signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors.

The evaluation of these inhibitors follows a structured workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.

G Start Drug Discovery: Pyrazolo[3,4-b]pyridine Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Biochemical Kinase Assays (e.g., HTRF, Z'-LYTE) In_Vitro_Screening->Kinase_Assay Cell_Proliferation_Assay Cell-Based Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cell_Proliferation_Assay Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Cell_Proliferation_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Xenograft_Models Tumor Xenograft Models In_Vivo_Studies->Xenograft_Models Efficacy_Toxicity Efficacy and Toxicity Assessment PK_PD_Studies->Efficacy_Toxicity Xenograft_Models->Efficacy_Toxicity End Preclinical Candidate Efficacy_Toxicity->End

Caption: Experimental workflow for evaluating pyrazolo[3,4-b]pyridine inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of robust scientific research. Below are summaries of common experimental protocols used to evaluate the efficacy of pyrazolo[3,4-b]pyridine inhibitors.

In Vitro Kinase Inhibition Assays
  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is frequently used to determine the in vitro inhibitory activities of compounds against target kinases like TRKs.[5] The assay measures the phosphorylation of a substrate by the kinase. The reaction mixture typically includes the kinase, a biotinylated substrate, and ATP in an assay buffer. The synthesized compounds are added at varying concentrations. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature. The reaction is then stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added. After incubation, the HTRF signal is read on a suitable plate reader. The IC50 values are then calculated from the dose-response curves.

  • Z'-LYTE and Adapta Kinase Activity Assays: These are alternative platforms for profiling kinase inhibitory activity.[6] They are often used for broader kinase selectivity profiling. The specific protocols vary depending on the kinase but generally involve a kinase, substrate, ATP, and the test compound. The extent of phosphorylation is measured through fluorescence-based detection methods.

Cell Proliferation Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 72 hours). After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated.

In Vivo Tumor Xenograft Studies
  • Animal Models: Nude mice are commonly used for establishing tumor xenografts. Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into the flanks of the mice.[7]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The pyrazolo[3,4-b]pyridine inhibitor is administered orally or via other appropriate routes at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

  • Pharmacokinetic Studies: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties, blood samples are collected at various time points after drug administration. The concentration of the compound in the plasma is determined using methods like LC-MS/MS.[7]

This guide provides a snapshot of the current landscape of pyrazolo[3,4-b]pyridine inhibitors, highlighting the crucial interplay between in vitro potency and in vivo efficacy. The presented data and methodologies offer a valuable resource for researchers dedicated to advancing these promising compounds toward clinical applications.

References

Comparative Benchmarking of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known to be a versatile core for the development of potent kinase inhibitors. Derivatives of this scaffold have shown activity against a range of kinases implicated in oncology and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth factor-β-Activated Kinase 1 (TAK1).

This guide provides a comparative benchmark for a novel derivative, 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . Due to the absence of specific published data for this compound, this document serves as a predictive benchmarking tool. It compares the pyrazolo[3,4-b]pyridine class against well-characterized, clinically relevant kinase inhibitors, offering a framework for evaluating the potential of this novel compound. The selected comparators are Ribociclib (a CDK4/6 inhibitor), Erdafitinib (a pan-FGFR inhibitor), and Takinib (a TAK1 inhibitor).

This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic applications and necessary experimental validation for novel compounds based on this promising scaffold.

Quantitative Performance Data

The following table summarizes the in vitro potency of the selected known kinase inhibitors against their primary targets and key off-targets. This data is crucial for understanding the efficacy and selectivity profile of a potential new drug. A placeholder is included for "this compound" to illustrate the data points required for a direct comparison.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s)IC50 (nM) vs. Off-Target(s)
Ribociclib CDK4 / CDK610 / 39[1]CDK1/cyclin B>10,000[1]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7[2][3]VEGFR236.8[2][4]
Takinib TAK19.5[5][6][7]IRAK4, IRAK1, GCK120, 390, 450[5][6][8]
This compound TBDData not availableTBDData not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD (To Be Determined).

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key in vitro assays typically used to characterize novel kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of a compound against a purified kinase enzyme.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay.[9] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding pocket by a test compound.[9][10] A high FRET signal indicates the tracer is bound to the kinase, while a low FRET signal indicates displacement by the inhibitor.[10]

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (e.g., this compound) in kinase buffer. A 10-point, 4-fold serial dilution is recommended.

    • Prepare a 2X solution of the target kinase (e.g., TAK1) and a Europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X test compound dilution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation of 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Plating:

    • Seed cancer cells (e.g., MCF-7 for CDK inhibitors, KATO III for FGFR inhibitors) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate for 4 hours at 37°C in a CO2 incubator.[11]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

    • Incubate the plate overnight in the incubator or for a shorter period on an orbital shaker.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies can detect the phosphorylation state of a protein, providing a direct readout of kinase activity in a cellular context.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound for a specified time.

    • Stimulate the signaling pathway if necessary (e.g., with TNFα to activate the TAK1 pathway).[13]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[14]

    • Incubate the membrane with a primary antibody against the phosphorylated downstream target (e.g., phospho-p65 for TAK1 inhibition) overnight at 4°C.[13][14]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.[15]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative kinase signaling pathway and a typical workflow for the discovery and validation of a novel kinase inhibitor.

Kinase_Signaling_Pathway cluster_n Cytoplasm ligand Ligand (e.g., TNFα, FGF) receptor Receptor (e.g., TNFR, FGFR) ligand->receptor adaptor Adaptor Proteins receptor->adaptor map3k MAP3K (e.g., TAK1) adaptor->map3k Activation map2k MAP2K (e.g., IKK, MKKs) map3k->map2k Phosphorylation mapk MAPK / IκB (e.g., p38, JNK) map2k->mapk Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB, AP-1) mapk->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response (Inflammation, Proliferation) nucleus->response Gene Transcription inhibitor Kinase Inhibitor (e.g., Takinib) inhibitor->map3k Drug_Discovery_Workflow start Compound Synthesis (5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine) screen Primary Screening (Biochemical Kinase Assay) start->screen hit_val Hit Validation (Dose-Response & IC50) screen->hit_val cell_assay Cellular Assays (Proliferation, Viability) hit_val->cell_assay selectivity Selectivity Profiling (Kinome-wide Panel) hit_val->selectivity mech_study Mechanism of Action (Western Blot, Target Engagement) cell_assay->mech_study preclinical Preclinical Studies (In vivo models) mech_study->preclinical selectivity->preclinical

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a halogenated heterocyclic amine compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for handling hazardous halogenated organic compounds and aromatic amines. These compounds are typically considered hazardous waste and require specialized disposal methods.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Summary of Chemical Properties and Hazards (Inferred)

PropertyInferred Value/Characteristic
Molecular Formula C₈H₉BrN₄
Physical State Solid
Hazards Based on similar compounds, likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Aromatic amines are also noted for potential carcinogenicity and aquatic toxicity.[2]
Chemical Class Halogenated Organic Compound, Aromatic Amine
Reactivity Avoid contact with strong oxidizing agents and strong acids.
Disposal Consideration As a halogenated organic compound, it is considered hazardous waste and must be segregated for proper disposal, typically via incineration.[3][4] Landfill disposal is generally prohibited for such compounds.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Waste Segregation
  • Solid Waste:

    • Collect any solid waste of this compound, including unused or expired compound and contaminated items (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • This container should be specifically marked for "Halogenated Organic Waste."[4][6]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and sealed hazardous waste container.

    • This container must also be labeled as "Halogenated Organic Waste."

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this can complicate and increase the cost of disposal.[3]

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[7][8] Subsequent rinses should also be collected.

    • After triple-rinsing and air-drying in a fume hood, the container's label should be defaced or removed before disposal as regular solid waste, if local regulations permit.[9]

Waste Labeling and Storage
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the waste.

  • Keep waste containers securely closed except when adding waste.[1][7]

  • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Utilize secondary containment to prevent spills.[1]

Arranging for Disposal
  • Do not dispose of this chemical down the drain or in the regular trash.[1][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][10] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Disposal Workflow and Decision Process

The following diagrams illustrate the logical flow for waste segregation and the overall disposal decision-making process.

start Waste Generated is_solid Solid or Liquid? start->is_solid is_container Empty Original Container? start->is_container solid_waste Collect in 'Solid Halogenated Waste' Container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Waste' Container is_solid->liquid_waste Liquid triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Liquid Halogenated Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container as per EHS Guidance collect_rinsate->deface_label

Caption: Waste Segregation Workflow for this compound.

start Start: Have 5-Bromo-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Waste segregate Segregate Waste: Solid, Liquid, Sharps, and Empty Containers start->segregate label Label Waste Container 'Hazardous Waste: Halogenated Organic' segregate->label store Store in Designated Secondary Containment Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Overall Disposal Decision Process.

References

Essential Safety and Operational Protocols for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for all laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is non-negotiable when working with this compound.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] The following table summarizes the recommended PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[1]Laboratory coat[1]Work within a chemical fume hood.
Solution Preparation Chemical splash goggles[1]Nitrile or neoprene gloves[1]Laboratory coat[1]Work within a chemical fume hood.
Conducting Reactions Chemical splash goggles and face shield[4]Nitrile or neoprene gloves[1]Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene gloves[1]Laboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

IncidentFirst Aid MeasuresSpill Cleanup
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.For small spills, use an absorbent material like sand or vermiculite to contain the spill.[3] Transfer the material to a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash before reuse.[4][6] If skin irritation persists, seek medical attention.Wear appropriate PPE during cleanup.
Inhalation Move to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.Ensure the area is well-ventilated.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.N/A

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory.

AspectProcedure
Handling Handle in a well-ventilated place.[7] Wear suitable protective clothing.[7] Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Use non-sparking tools.[7] Keep away from heat, sparks, and open flames.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8] Keep away from incompatible materials such as strong acids and oxidizing agents.[9]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

Waste TypeCollection and LabelingDisposal Method
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and hazard symbols.Dispose of through a licensed hazardous waste disposal company.
Liquid Waste (Solutions) Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[12]Dispose of through a licensed hazardous waste disposal company. High-temperature incineration is a common disposal method for halogenated waste.[13]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag or container labeled as "Hazardous Waste" with the chemical name.Dispose of through a licensed hazardous waste disposal company.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Personal Protective Equipment (PPE) A->B C Weighing and Aliquoting B->C Proceed to handling D Solution Preparation C->D E Conducting Reaction D->E F Decontaminate Glassware and Equipment E->F Reaction complete G Segregate and Label Waste (Halogenated Organic Waste) F->G H Store Waste in Designated Area G->H I Dispose via Licensed Hazardous Waste Contractor H->I Scheduled pickup

Caption: Workflow for Handling Brominated Pyrazolopyridine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.